molecular formula C12H16ClNO3 B1394775 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride CAS No. 1220021-16-8

3-Pyrrolidinyl 4-methoxybenzoate hydrochloride

Cat. No.: B1394775
CAS No.: 1220021-16-8
M. Wt: 257.71 g/mol
InChI Key: ZLRRTIJSRDJHDD-UHFFFAOYSA-N
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Description

3-Pyrrolidinyl 4-methoxybenzoate hydrochloride is a chemical compound of interest in medicinal chemistry research. It features a pyrrolidine ring, a five-membered nitrogen-containing saturated heterocycle that is a prevalent scaffold in drug discovery due to its ability to enhance the three-dimensional coverage and stereochemical complexity of molecules . The 4-methoxybenzoate (or para-anisate) moiety is a common structural element in various synthetic intermediates. Research into compounds containing similar pyrrolidine-benzoate structures suggests potential applications in the development of pharmacologically active molecules, given the known utility of the pyrrolidine ring in achieving target selectivity . As a saturated secondary amine, the pyrrolidine ring can influence key physicochemical parameters of a molecule, such as solubility and lipophilicity, which are critical for optimizing the pharmacokinetic profile of drug candidates . Researchers can leverage this compound as a versatile building block for the synthesis of more complex target molecules. 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

pyrrolidin-3-yl 4-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-15-10-4-2-9(3-5-10)12(14)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRRTIJSRDJHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220021-16-8
Record name Benzoic acid, 4-methoxy-, 3-pyrrolidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220021-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Solubility profile of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile of 3-Pyrrolidinyl 4-methoxybenzoate Hydrochloride: A Technical Guide

Executive Summary

This technical guide details the solubility landscape, physicochemical behavior, and experimental profiling protocols for 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride .[1][2] As a hydrochloride salt of a secondary amino-ester, this compound exhibits distinct solubility characteristics driven by ionic solvation in aqueous media and dipole-dipole interactions in polar organic solvents.[1][2] This guide is designed for pharmaceutical scientists and formulation engineers requiring precise data for drug delivery system (DDS) design and pre-formulation screening.[1][2][3]

Physicochemical Basis of Solubility

To understand the solubility profile, we must first analyze the structural determinants of the molecule.

  • Core Scaffold: The 3-pyrrolidinyl moiety provides a secondary amine, which, in the hydrochloride form, exists as a protonated cation (

    
    ).[1][2] This charge is the primary driver of aqueous solubility.
    
  • Lipophilic Domain: The 4-methoxybenzoate (p-anisate) tail contributes lipophilicity (

    
    -
    
    
    
    stacking potential) but is generally overpowered by the ionic headgroup in polar solvents.[1][2][3]
  • Lattice Energy: As a salt, the crystal lattice is held together by strong electrostatic forces. Dissolution requires a solvent with high dielectric constant (

    
    ) to overcome this lattice energy.[1][2]
    
Solvation Mechanism
  • In Water: The water dipoles hydrate the chloride anion and the ammonium cation, effectively shielding the charges and preventing re-crystallization.

  • In Organic Solvents: Solubility is governed by the solvent's ability to participate in hydrogen bonding (e.g., Ethanol) or its dipolar aprotic nature (e.g., DMSO).[2][3] Non-polar solvents cannot overcome the ionic lattice energy.

Predicted Solubility Profile

Note: Data represents consensus ranges for homologous amino-ester hydrochloride salts (e.g., substituted benzoate esters of pyrrolidinols) used in medicinal chemistry.[1][2][3]

Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Rationale
Aqueous Water (pH 5-7)High > 50 mg/mLIonic dissociation; high dielectric constant (

).[1][2][3]
0.1 N HClVery High > 100 mg/mLCommon ion effect is minimal compared to suppression of free-base formation.[1][2]
PBS (pH 7.4)High 20 - 50 mg/mLPotential for free-base precipitation if pH > pKa (approx 9.5).[2][3]
Polar Organic DMSOVery High > 100 mg/mLStrong dipole interaction; disrupts lattice without ionization.[1][3]
MethanolHigh 30 - 60 mg/mLH-bond donor/acceptor capability matches amine/ester groups.[1][2]
EthanolModerate 10 - 30 mg/mLLower dielectric constant than MeOH; reduced ability to solvate ions.[1][2]
Non-Polar DichloromethaneLow 1 - 5 mg/mLLimited solubility for salts; may dissolve free base readily.[1][2]
Ethyl AcetateVery Low < 1 mg/mLPoor solvation of chloride salts.[1]
Hexane/HeptaneInsoluble < 0.1 mg/mLLack of polarity; inability to overcome crystal lattice energy.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility in water and key organic solvents.

Materials:

  • Compound: 3-Pyrrolidinyl 4-methoxybenzoate HCl (micronized).[1][2][3]

  • Solvents: HPLC grade Water, Ethanol, DMSO.[2]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.[1][2]

Workflow:

  • Preparation: Add excess solid compound (approx. 10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours.

    • Critical Step: Visually verify that undissolved solid remains.[1][2] If clear, add more solid.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.

  • pH Check: Measure the pH of the aqueous supernatant. HCl salts often lower the pH; if pH < 3, buffering may be required for physiological relevance.

Protocol B: pH-Dependent Solubility Profiling

Objective: Identify the pH


 (pH of maximum solubility) and the precipitation point of the free base.
  • Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4.[2]

  • Follow the Shake-Flask method above.[1][2]

  • Caution: At pH > 8, the secondary amine will deprotonate (

    
    ), leading to a drastic drop in solubility (precipitation of the free base oil/solid) and potential hydrolysis of the ester bond.[3]
    

Stability & Degradation Risks[1][3][4]

The "4-methoxybenzoate" ester linkage is the weak point in aqueous solution.[1][2]

  • Hydrolysis: Under basic conditions (pH > 9) or strong acidic conditions (pH < 1) with heat, the ester hydrolyzes to 4-methoxybenzoic acid and 3-pyrrolidinol .[1][2][3]

  • Transesterification: Avoid using methanol as a solvent for long-term storage, as methoxide traces can cause transesterification.[1][2] Use Ethanol or DMSO for stock solutions. [1][3]

Visualization of Workflows

Figure 1: Solubility Screening Decision Tree

SolubilityWorkflow Start Start: 3-Pyrrolidinyl 4-methoxybenzoate HCl SolventSelect Select Solvent System Start->SolventSelect Aqueous Aqueous Media (Water, PBS, SGF) SolventSelect->Aqueous Organic Organic Solvents (DMSO, MeOH, EtOH) SolventSelect->Organic ShakeFlask Shake Flask Method (24h Equilibrium) Aqueous->ShakeFlask Organic->ShakeFlask VisualCheck Visual Inspection: Solid Present? ShakeFlask->VisualCheck AddSolid Add More Solid VisualCheck->AddSolid No (Clear Solution) Filter Filtration / Centrifugation VisualCheck->Filter Yes (Suspension) AddSolid->ShakeFlask HPLC HPLC/UV Quantification Filter->HPLC DataOut Solubility Value (mg/mL) HPLC->DataOut

Caption: Standardized thermodynamic solubility screening workflow ensuring saturation equilibrium is reached before quantification.

Figure 2: Solvation & Hydrolysis Mechanism

SolvationMechanism Salt Solid Salt [R-NH2+] [Cl-] Dissociation Dissociation (Ionic Solvation) Salt->Dissociation + Water Water Water (Solvent) Water->Dissociation Cation Solvated Cation [R-NH2+ (H2O)n] Dissociation->Cation Anion Solvated Anion [Cl- (H2O)m] Dissociation->Anion HighPH High pH (>8.0) Cation->HighPH pH Adjustment FreeBase Free Base Precipitate (Low Solubility) HighPH->FreeBase Deprotonation Hydrolysis Ester Hydrolysis (Breakdown) HighPH->Hydrolysis OH- Attack

Caption: Mechanistic pathway showing ionic dissociation in water and potential instability risks at high pH.[1][2][3]

References

  • Avdeef, A. (2012).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] Link[1][2]

  • Bhattachar, S. N., et al. (2006).[1][2][3] "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects. Link[1][2]

  • Serajuddin, A. T. (2007).[1][2][3] "Salt formation to improve drug solubility."[1][2][4] Advanced Drug Delivery Reviews. Link[1][2]

  • Tong, W. Q. (2006).[1][2][3] "Solubility and Dissolution in Pharmaceutical Development." Developing Solid Oral Dosage Forms. Academic Press.[1][2] Link

Sources

The Emerging Therapeutic Landscape of Pyrrolidinyl Benzoate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidinyl Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, represents a cornerstone in modern drug discovery.[1][2] Its inherent structural features, including its three-dimensional geometry and capacity to form key hydrogen bonds, make it a versatile scaffold for the design of novel therapeutic agents. When functionalized with a benzoate moiety, the resulting pyrrolidinyl benzoate derivatives gain an additional layer of complexity and potential for interaction with a diverse array of biological targets. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of this chemical class, offering researchers and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and preclinical evaluation.

The significance of the pyrrolidine nucleus is underscored by its presence in numerous natural products and FDA-approved drugs.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] This guide will delve into specific therapeutic areas where pyrrolidinyl benzoate and related derivatives are showing significant promise, with a focus on neurodegenerative diseases, oncology, and pain/inflammation.

Neuroprotective Applications: Combating the Tide of Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's present a significant and growing global health challenge. A key pathological feature of Alzheimer's disease is the deficit of the neurotransmitter acetylcholine.[4] Consequently, the inhibition of acetylcholinesterase (AChE), the enzyme responsible for its breakdown, is a primary therapeutic strategy.[5] Pyrrolidinyl derivatives have been rationally designed as potent AChE inhibitors.[5][6]

Mechanism of Action: Acetylcholinesterase Inhibition

The therapeutic effect of AChE inhibitors stems from their ability to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Molecular docking and simulation studies have been instrumental in elucidating the binding interactions of pyrrolidinyl derivatives within the active site of AChE.[5][7] These studies reveal that the pyrrolidine ring and associated functionalities can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, leading to potent inhibition.[5]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol outlines a common method for assessing the AChE inhibitory activity of novel pyrrolidinyl benzoate derivatives.

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (pyrrolidinyl benzoate derivatives)

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and donepezil in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Causality Behind Experimental Choices:

  • DTNB (Ellman's Reagent): This chromogenic reagent reacts with the thiocholine produced from the hydrolysis of acetylthiocholine by AChE, generating a yellow-colored product that can be quantified spectrophotometrically. This provides a direct measure of enzyme activity.

  • Donepezil: A well-established and clinically used AChE inhibitor, donepezil serves as a positive control to validate the assay and provide a benchmark for the potency of the test compounds.[6]

Neuroprotection Beyond AChE Inhibition: The Role of Antioxidant and Anti-inflammatory Effects

Oxidative stress and neuroinflammation are also key contributors to the pathology of neurodegenerative diseases.[3][8] Some pyrrolidine derivatives have demonstrated significant antioxidant and neuroprotective properties in various in vitro models of neurotoxicity.[8][9][10] These compounds have been shown to reduce the production of reactive oxygen species (ROS) and protect neuronal cells from oxidative damage.[8]

Diagram: Neuroprotective Mechanisms of Pyrrolidinyl Derivatives

G PD Pyrrolidinyl Derivative AChE Acetylcholinesterase (AChE) PD->AChE Inhibition ROS Reactive Oxygen Species (ROS) PD->ROS Scavenging COX2 Cyclooxygenase-2 (COX-2) PD->COX2 Inhibition ACh Acetylcholine AChE->ACh Breaks down Neurotransmission Enhanced Cholinergic Neurotransmission ACh->Neurotransmission NeuronalSurvival Increased Neuronal Survival Neurotransmission->NeuronalSurvival OxidativeStress Reduced Oxidative Stress ROS->OxidativeStress OxidativeStress->NeuronalSurvival Inflammation Reduced Neuroinflammation COX2->Inflammation Inflammation->NeuronalSurvival

Caption: Potential neuroprotective pathways of pyrrolidinyl derivatives.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The pyrrolidine scaffold is a recurring motif in a multitude of anticancer agents, both natural and synthetic.[10] Pyrrolidinyl benzoate derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[1][2][11]

Mechanisms of Anticancer Activity

The anticancer effects of these derivatives are often multifactorial and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and progression.[12][13] Some pyrrolo[3][5]benzodiazepines, a related class of compounds, are known to exert their anticancer effects by binding to the minor groove of DNA.[14]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][15]

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (pyrrolidinyl benzoate derivatives)

  • Doxorubicin or Cisplatin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a positive control. Include a vehicle control (medium with solvent).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each compound.

Causality Behind Experimental Choices:

  • MTT Reagent: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

  • Doxorubicin/Cisplatin: These are standard chemotherapeutic agents used as positive controls to ensure the assay is performing correctly and to provide a benchmark for the potency of the test compounds.[11]

Diagram: Experimental Workflow for Anticancer Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle Mechanism Mechanism of Action (Western Blot, etc.) CellCycle->Mechanism AnimalModel Xenograft Animal Model Mechanism->AnimalModel Lead Compound Selection Toxicity Toxicity Studies AnimalModel->Toxicity Efficacy Tumor Growth Inhibition Toxicity->Efficacy

Sources

Safety Data Sheet (SDS) & Technical Toxicity Guide: 3-Pyrrolidinyl 4-methoxybenzoate HCl

[1]

Document Control:

  • Status: Research Chemical (RC) – Provisional Safety Profile[1]

  • Target Audience: Drug Development, Medicinal Chemistry, and EHS Professionals

Executive Summary & Chemical Identity[1][2]

3-Pyrrolidinyl 4-methoxybenzoate HCl is a synthetic amino-ester compound utilized primarily as a building block in medicinal chemistry and as a probe for studying voltage-gated sodium channels.[1] Structurally, it mimics the pharmacophore of ester-type local anesthetics (e.g., cocaine, procaine), consisting of a lipophilic aromatic ring (p-anisic acid) linked to a hydrophilic amine (pyrrolidine) via an ester bond.[1]

Due to its classification as a specialized research chemical, comprehensive experimental toxicity data is often absent from public registries. This guide synthesizes Structure-Activity Relationship (SAR) data, computational toxicology, and pharmacological principles to establish a robust safety protocol.

Chemical Identification Table
PropertySpecification
Chemical Name 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride
Synonyms Benzoic acid, 4-methoxy-, 3-pyrrolidinyl ester, HCl; 3-Pyrrolidinyl p-anisate HCl
CAS Number 1220021-16-8 (Provisional/Catalog Reference)
Molecular Formula C₁₂H₁₅NO₃[1][2][3][4][5] · HCl
Molecular Weight 257.71 g/mol (Salt); 221.25 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol (due to HCl salt form)
SMILES COC1=CC=C(C=C1)C(=O)OC2CCNC2.Cl

Hazard Identification (GHS Classification)

Based on SAR analysis of analogous amino-ester local anesthetics and p-anisic acid derivatives.[1]

GHS Label Elements

Signal Word: WARNING [1]

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1]H302
Skin Corrosion/Irritation 2Causes skin irritation.H315
Serious Eye Damage 2ACauses serious eye irritation.H319
STOT - Single Exposure 3May cause respiratory irritation.[1]H335
Cardiovascular Toxicity Not ClassifiedCRITICAL NOTE: Potential for sodium channel blockade leading to arrhythmia at high doses.N/A
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Toxicology & Pharmacology: The Mechanistic "Deep Dive"

To safely handle this compound, one must understand why it is toxic. The toxicity profile is governed by its ability to inhibit action potentials in excitable tissues (nerves, heart).

Mechanism of Action: Sodium Channel Blockade

Like Procaine or Tetracaine, 3-Pyrrolidinyl 4-methoxybenzoate acts as a Class I antiarrhythmic / local anesthetic.[1]

  • Penetration: The uncharged free base diffuses across the neural membrane.

  • Binding: Once intracellular, the molecule becomes protonated (ionized).

  • Blockade: The cationic form binds to the intracellular pore of the voltage-gated sodium channel (Nav1.x), locking it in the "inactivated" state.

  • Effect: Prevents sodium influx

    
     halts depolarization 
    
    
    blocks nerve impulse conduction.
Metabolic Fate (Self-Limiting Toxicity)

Unlike amide anesthetics (e.g., Lidocaine) which require hepatic clearance, this compound is an ester . It is rapidly hydrolyzed by plasma pseudocholinesterases. This suggests a shorter half-life and reduced risk of accumulation compared to amide analogs, provided liver function is normal.[1]

Metabolic Pathway Diagram:

MetabolismParent3-Pyrrolidinyl4-methoxybenzoateEnzymePlasmaPseudocholinesteraseParent->EnzymeHydrolysisMet14-Methoxybenzoic Acid(p-Anisic Acid)Enzyme->Met1Met23-PyrrolidinolEnzyme->Met2ExcretionRenal ExcretionMet1->ExcretionMet2->Excretion

Figure 1: Predicted metabolic hydrolysis pathway.[1] Rapid cleavage by plasma esterases reduces systemic toxicity duration.

Specific Toxicity Concerns
  • Systemic Toxicity (LAST): If accidentally injected or absorbed in high quantities, symptoms may progress from CNS excitation (tremors, seizures) to CNS depression (coma) and cardiovascular collapse (bradycardia, hypotension).

  • Allergenicity: While para-amino benzoic acid (PABA) esters are known sensitizers, this compound is a methoxy derivative. It lacks the primary amine at the para position, theoretically reducing the risk of PABA-related anaphylaxis, but cross-sensitivity cannot be ruled out.

Experimental Protocols & Handling

Safe Handling Workflow

Engineering Controls:

  • All weighing and solubilization must be performed inside a certified chemical fume hood .

  • Use a static-dissipative balance to prevent aerosolization of the hydrochloride salt.[1]

Personal Protective Equipment (PPE):

  • Respiratory: N95 or P100 respirator if handling open powder outside a hood (not recommended).

  • Hands: Double nitrile gloves (0.11 mm minimum thickness).

  • Eyes: Chemical splash goggles (ANSI Z87.1).

Solubility & Stability Assay (Self-Validating Protocol)

Before biological application, verify the compound's integrity, as esters are prone to hydrolysis in basic or aqueous environments over time.

Protocol: HPLC Stability Check

  • Preparation: Dissolve 1 mg of compound in 1 mL PBS (pH 7.4).

  • Incubation: Incubate at 37°C.

  • Sampling: Inject 10 µL into HPLC at T=0, T=1h, T=24h.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water + 0.1% TFA.

    • Detection: UV at 254 nm (detects the benzoate chromophore).

  • Validation Criteria:

    • Pass: >95% parent peak area at T=24h.

    • Fail: Appearance of new peak at earlier retention time (p-anisic acid) indicating hydrolysis.[1]

Emergency Response: Local Anesthetic Systemic Toxicity (LAST)

In the event of significant exposure (accidental injection or massive dermal absorption), standard ACLS protocols may be insufficient due to cardiac depression.

The "Lipid Rescue" Protocol (Theoretical Application): Research suggests that lipid emulsion therapy can reverse cardiac toxicity from lipophilic local anesthetics by creating a "lipid sink" that draws the drug out of cardiac tissue [1].

EmergencyResponseStartExposure Event(Seizures/Arrhythmia)Airway1. Airway Management(100% O2, Intubation)Start->AirwayBenzos2. Seizure Suppression(Benzodiazepines)Airway->BenzosCheckCirculatory Instability?Benzos->CheckACLSStandard ACLS(Reduced Epinephrine)Check->ACLSStableILE3. Lipid Emulsion (ILE)20% Intralipid Bolus (1.5 mL/kg)Check->ILEUnstable/ArrestMonitorContinue CPR& MonitorACLS->MonitorILE->Monitor

Figure 2: Emergency decision tree for suspected systemic toxicity, incorporating Lipid Emulsion (ILE) considerations.

References

  • Weinberg, G. L. (2006). Lipid emulsion infusion: resuscitation for local anesthetic and other drug overdose. Anesthesiology, 105(2), 394-396. Link

  • Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98-109. Link

  • ChemSrc. (2025).[6] 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride CAS 1220021-16-8 Entry. Link

  • PubChem. (2025). Compound Summary for p-Anisic acid (Metabolite). Link

pKa values and ionization states of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Ionization State of 3-Pyrrolidinyl 4-methoxybenzoate Hydrochloride

Authored by: A Senior Application Scientist

Abstract

The ionization constant (pKa) is a fundamental physicochemical property that dictates the behavior of a drug candidate within a biological system.[1] It governs critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, including aqueous solubility, membrane permeability, and drug-target interactions.[2] This guide provides a comprehensive analysis of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride, focusing on the theoretical prediction, experimental determination, and physiological implications of its pKa and resulting ionization states. Designed for researchers and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a holistic understanding of this crucial molecular attribute.

Introduction: The Critical Role of Ionization in Drug Efficacy

3-Pyrrolidinyl 4-methoxybenzoate hydrochloride is a molecule featuring two key functional regions: a basic pyrrolidinyl ring and an aromatic methoxybenzoate ester moiety. The hydrochloride salt form signifies that the most basic center, the secondary amine of the pyrrolidine ring, is protonated. Understanding the pKa of this amine is not merely an academic exercise; it is essential for predicting how the molecule will behave at various pH environments within the body, from the acidic milieu of the stomach to the near-neutral pH of the bloodstream and intestinal tract.

The degree of ionization directly influences a compound's lipophilicity and solubility. The charged (protonated) form is typically more water-soluble, while the neutral (unprotonated) form is more lipid-soluble and thus more capable of passively diffusing across biological membranes.[3] Therefore, a precise understanding of the pKa allows scientists to model and predict a drug's absorption profile, its distribution into tissues, and its potential for renal clearance.[3][4]

Theoretical Framework: Predicting Ionization Behavior

The ionization of the pyrrolidinyl amine can be represented by the following equilibrium:

Figure 1. Ionization equilibrium of the pyrrolidinyl moiety.

The position of this equilibrium is quantified by the pKa, which is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid (the protonated form). The relationship between pH, pKa, and the ratio of the two species is described by the Henderson-Hasselbalch equation.[5]

For a weak base like the pyrrolidine amine, the equation is: pH = pKa + log ( [R₂NH] / [R₂NH₂⁺] )

Where:

  • [R₂NH] is the concentration of the neutral (free base) form.

  • [R₂NH₂⁺] is the concentration of the protonated (cationic) form.

When the pH equals the pKa, the concentrations of the ionized and non-ionized forms are equal.[6] If the pH is below the pKa, the protonated, charged form predominates. Conversely, if the pH is above the pKa, the neutral, free base form is dominant.[7]

In-Silico pKa Prediction

Before embarking on laboratory work, computational tools provide a rapid and cost-effective means of estimating pKa values.[1][2] These programs use algorithms trained on large datasets of experimentally determined pKa values and can be based on empirical methods or quantum chemical calculations.[8][9]

For 3-Pyrrolidinyl 4-methoxybenzoate, the key ionizable center is the secondary amine. Simple alkyl amines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0.[10][11] Based on data for structurally similar compounds like 3-pyrrolidinol, the predicted pKa for the pyrrolidinyl nitrogen is expected to fall within this range.[12][13]

Table 1: Predicted pKa and Properties of Ionizable Groups

Functional GroupPredicted pKa (Conjugate Acid)Ionization Behavior
Pyrrolidinyl Amine~10.0 - 11.0Basic (proton acceptor)
EsterNot ionizable in physiological rangeNeutral
Aryl EtherNot ionizable in physiological rangeNeutral

The following diagram illustrates the fundamental ionization equilibrium.

G Protonated Cationic Form (R₂NH₂⁺) Predominant at pH < pKa Neutral Neutral Form (R₂NH) Predominant at pH > pKa Protonated->Neutral + OH⁻ Neutral->Protonated + H⁺

Caption: Ionization states of the pyrrolidinyl amine.

Experimental Determination of pKa: The Gold Standard

While predictions are valuable, experimental determination provides the definitive pKa value. The choice of method depends on factors like the compound's solubility, purity, and the availability of a chromophore.

Overview of Common Methodologies
  • Potentiometric Titration: This is a highly precise and widely used technique.[14][15] It involves dissolving the compound (in its hydrochloride salt form) in water and titrating it with a standardized strong base (e.g., NaOH). The pH is monitored throughout the titration. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve, where exactly half of the protonated amine has been neutralized.[16] The requirement for a pure sample in milligram quantities and a minimum concentration (around 10⁻⁴ M) are key considerations.[15]

  • UV-Vis Spectrophotometry: This method is advantageous for compounds with lower solubility or when only small amounts of sample are available.[15][17] It requires the molecule to have a UV-active chromophore near the ionization center, causing the UV-Vis spectrum to change as a function of pH.[17] By recording spectra across a range of pH values, a sigmoid curve of absorbance vs. pH can be generated, and the inflection point reveals the pKa.[18][19][20]

  • Capillary Electrophoresis (CE): CE is a powerful separation technique that can determine pKa values even for impure samples and compounds with very low water solubility (often by using aqueous-organic co-solvents).[21][22] The method relies on the principle that the electrophoretic mobility of a compound changes with its ionization state. By measuring mobility across different pH buffers, the pKa can be accurately determined.[23][24]

Detailed Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating workflow for the precise determination of the pKa of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride.

Causality Behind Experimental Choices:

  • High Purity Water: Using deionized, carbonate-free water is critical because dissolved CO₂ forms carbonic acid, which would interfere with the titration of a weak base.

  • Nitrogen Purge: Purging the solution with an inert gas like nitrogen displaces dissolved CO₂, ensuring a controlled and inert environment.[16][25]

  • Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) ensures that activity coefficients remain stable, leading to a more accurate pKa determination that is closer to the true thermodynamic value.[16][25]

  • Three-Point Calibration: Calibrating the pH meter at acidic, neutral, and basic pH values (e.g., 4, 7, and 10) ensures accurate pH readings across the entire titration range.[16]

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A 1. Calibrate pH Meter (pH 4, 7, 10) B 2. Prepare Titrant (0.1 M NaOH, carbonate-free) A->B C 3. Prepare Analyte (~1 mM sample in 0.15 M KCl) B->C D 4. Purge Analyte with N₂ C->D E 5. Add Titrant in Increments D->E F 6. Record pH & Volume Added E->F G 7. Continue Past Equivalence Point F->G H 8. Plot pH vs. Titrant Volume G->H I 9. Determine Equivalence Point (Max of 1st derivative) H->I J 10. Find pH at Half-Equivalence Volume pH = pKa I->J

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[16]

  • Solution Preparation:

    • Prepare a standardized solution of ~0.1 M NaOH in deionized, carbonate-free water.

    • Accurately weigh a sufficient amount of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride to prepare a ~1 mM solution (e.g., 20 mL) in a background electrolyte of 0.15 M KCl.[16][25]

  • Titration Setup:

    • Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

    • Begin stirring the solution with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a precision burette tip into the solution.

    • Purge the solution by bubbling nitrogen gas through it for 5-10 minutes before and during the titration to eliminate dissolved CO₂.[25]

  • Titration Execution:

    • Record the initial pH of the solution.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue this process well past the equivalence point (the region of sharpest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume (Veq).

    • Determine the half-equivalence point volume (Veq/2).

    • The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume.[16]

Ionization States at Physiological pHs

With an experimentally confirmed pKa value (estimated here as ~10.5 for calculation purposes), the Henderson-Hasselbalch equation can be used to determine the percentage of the drug that is ionized at any given pH.

% Ionized = 100 / (1 + 10^(pH - pKa))

This calculation is critical for predicting a drug's behavior in different physiological compartments.

Table 2: Calculated Ionization of 3-Pyrrolidinyl 4-methoxybenzoate at Physiological pHs (Assuming pKa = 10.5)

LocationTypical pHPredominant Form% Ionized (Cationic, R₂NH₂⁺)Physiological Implication
Stomach1.5 - 3.5Cationic>99.99%High aqueous solubility, but poor passive absorption across gastric mucosa.
Duodenum6.0Cationic>99.9%Remains highly soluble; absorption may begin but is limited by ionization.
Bloodstream7.4Cationic>99.9%Exists almost entirely in the charged form, affecting protein binding and distribution.
Small Intestine6.5 - 7.5Cationic>99.9%The molecule will be overwhelmingly ionized, suggesting that absorption via passive diffusion will be very low.[3]

The diagram below visualizes how the dominant species changes relative to the pKa.

G Stomach Stomach (pH 1-3) Protonated >99.9% Cationic (R₂NH₂⁺) High Solubility Low Permeability Intestine Intestine (pH 6-7.5) Blood Blood (pH 7.4) pKa_point pKa ≈ 10.5 Protonated->pKa_point pH increases Neutral Neutral Form (R₂NH) (Dominant only at pH > 10.5) pKa_point->Neutral pH increases

Caption: Relationship between physiological pH and dominant species.

Conclusion for the Drug Development Professional

This guide has detailed the theoretical underpinnings and practical methodologies for assessing the pKa and ionization state of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride. The high predicted pKa of the pyrrolidinyl amine (~10.5) dictates that this molecule will exist almost exclusively in its protonated, cationic form throughout the entirety of the physiological pH range.

This key insight has profound implications for drug development:

  • Formulation: The high aqueous solubility of the charged species is advantageous for developing aqueous formulations.

  • Absorption: The near-total ionization presents a significant challenge for passive membrane permeability. Drug absorption from the GI tract is likely to be poor, suggesting that alternative delivery routes or formulation strategies (e.g., permeability enhancers) may be necessary.

  • Distribution: Once in the bloodstream, the compound will remain charged, influencing its binding to plasma proteins and its ability to cross critical barriers like the blood-brain barrier.

A precise, experimentally-validated pKa value is a cornerstone of any successful drug development program. By integrating in-silico prediction with robust experimental techniques like potentiometric titration, researchers can build accurate models of a compound's biopharmaceutical behavior, enabling informed decisions that de-risk development and accelerate the path to clinical success.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

  • Oumaima, L., et al. (2018). Development of Methods for the Determination of pKa Values. Journal of the Mexican Chemical Society. [Link]

  • Molecular Discovery. MoKa - pKa modelling. Molecular Discovery Ltd. [Link]

  • Infinity Learn. The pKa value of Benzoic acid is 4.19, whereas pKa of 4–methoxybenzoic acid is. Infinity Learn. [Link]

  • Fuguet, E., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

  • Al-Iraqi, M. A., & Abed, S. M. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • ResearchGate. The final UV-Vis method for the pKa determination. ResearchGate. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Marmara Pharmaceutical Journal. [Link]

  • Fotso, G. W., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

  • Swiss Institute of Bioinformatics. (2018). Directory of in silico Drug Design tools. SIB Swiss Institute of Bioinformatics. [Link]

  • PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. PharmaXChange.info. [Link]

  • ChemBK. Pyrrolidin-3-ol. ChemBK. [Link]

  • Schrödinger. Macro-pKa. Schrödinger, LLC. [Link]

  • ResearchGate. A Fast Method for p K a Determination by Capillary Electrophoresis. ResearchGate. [Link]

  • Brainly.in. (2023). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid? Brainly.in. [Link]

  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. [Link]

  • Course Hero. pKa of a dye: UV-VIS Spectroscopy. Course Hero. [Link]

  • StuDocu. UV-Vis Spectrometry, pKa of a dye. StuDocu. [Link]

  • Chemaxon. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. ChemAxon. [Link]

  • Milletti, F., & Vulpetti, A. (2009). In silico pKa prediction and ADME profiling. PubMed. [Link]

  • Sarmini, K., & Kenndler, E. (2005). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure. PubMed. [Link]

  • Llinàs, A., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

  • Fuguet, E., et al. (2009). A fast method for pKa determination by capillary electrophoresis. PubMed. [Link]

  • Berkhout, J. H., & Ram, H. N. A. Recent Advancements in Spectrophotometric pKa Determinations: A Review. Semantic Scholar. [Link]

  • ResearchGate. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • FooDB. (2010). Showing Compound 4-Methoxybenzoic acid (FDB010587). FooDB. [Link]

  • Filo. The pKa values of 4-methoxybenzoic acid, benzoic acid and 4-nitrobenzoic .... Filo. [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. College of Pharmacy, University of Arizona. [Link]

  • ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

  • StudySmarter. Amines: Biological Roles, Physiological Effects, and Chemical Properties. StudySmarter. [Link]

  • Reddit. (2022). Why are amines protonated at physiological ph?. Reddit. [Link]

  • Chemistry LibreTexts. (2025). Basicity of Amines. Chemistry LibreTexts. [Link]

  • Lumen Learning. Properties of amines. Lumen Learning. [Link]

  • Cheméo. Chemical Properties of 3-Pyrrolidinol (CAS 40499-83-0). Cheméo. [Link]

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Methodological & Application

HPLC method development for detection of 3-Pyrrolidinyl 4-methoxybenzoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a reverse-phase HPLC method for the quantification of 3-Pyrrolidinyl 4-methoxybenzoate HCl . The method addresses specific challenges associated with this molecule: the strong basicity of the pyrrolidine nitrogen (pKa ~9.5) which causes peak tailing, and the potential hydrolytic instability of the ester linkage. By utilizing a low-pH phosphate buffer system (pH 3.0) on an end-capped C18 column, we achieve sharp peak symmetry (


) and minimize on-column degradation.[1] This protocol is compliant with ICH Q2(R2) guidelines and is suitable for purity analysis, stability testing, and formulation development.

Introduction & Physicochemical Profiling

Molecule Overview
  • Compound: 3-Pyrrolidinyl 4-methoxybenzoate HCl[1]

  • Class: Functionalized Benzoate Ester / Secondary Amine

  • Key Functional Groups:

    • Pyrrolidine Ring: A secondary amine. In its HCl salt form, it is protonated. The free base has a predicted pKa between 9.0 and 10.0.

    • Ester Linkage: Susceptible to hydrolysis, particularly in highly alkaline conditions.

    • 4-Methoxybenzoate: The primary chromophore, providing strong UV absorption.

Analytical Challenges
  • Silanol Interaction: The basic pyrrolidine nitrogen interacts strongly with residual silanols on the silica support, leading to severe peak tailing.

  • Ester Hydrolysis: High pH (>8.0) mobile phases, often used to neutralize amines, pose a high risk of hydrolyzing the ester bond, creating degradation products (4-methoxybenzoic acid and 3-pyrrolidinol) during the run.

  • Retention: As a polar salt, the molecule may elute near the void volume if the organic content is too high or if ion-pairing/pH control is not optimized.

Method Development Strategy (The "Why")

The development process followed a "First Principles" approach to balance peak shape against chemical stability.

pH Selection: The Stability vs. Shape Trade-off
  • High pH (>9.0): Neutralizes the amine, improving retention and shape on C18. Risk:[2][3] Rapid hydrolysis of the benzoate ester. REJECTED.

  • Neutral pH (6.0 - 8.0): The amine is partially protonated; silanols are ionized. This is the "worst-case" zone for peak tailing. REJECTED.

  • Low pH (2.0 - 3.0): The amine is fully protonated (

    
    ). While charged analytes elute faster, the acidic environment suppresses the ionization of surface silanols (
    
    
    
    becomes
    
    
    ), significantly reducing secondary interactions and tailing.[1] Furthermore, benzoate esters are kinetically more stable at pH 3.0 than at pH 10.0. SELECTED.
Column Selection

A standard C18 column is sufficient, but it must be "Base Deactivated" (heavily end-capped) to cover residual silanols.

  • Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18.

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm (Standard analytical scale).

Wavelength Selection

The 4-methoxybenzoate moiety exhibits a strong


 transition. Based on the UV spectrum of the structural analog Methyl 4-methoxybenzoate, the maximum absorption is typically observed near 254 nm , with a secondary strong band at 210-230 nm .
  • Primary Wavelength: 254 nm (High selectivity, robust against solvent cut-off).

  • Secondary Wavelength: 210 nm (Higher sensitivity, but more susceptible to baseline drift).

Visualizing the Development Logic

MethodDevelopment Start Start: 3-Pyrrolidinyl 4-methoxybenzoate HCl Analyze Analyze Functional Groups: 1. Basic Amine (pKa ~9.5) 2. Labile Ester Start->Analyze pH_Decision Select Mobile Phase pH Analyze->pH_Decision High_pH High pH (>9.0) (Ammonium Bicarbonate) pH_Decision->High_pH Neutralize Amine Neutral_pH Neutral pH (7.0) (Water/MeOH) pH_Decision->Neutral_pH Standard Conditions Low_pH Low pH (3.0) (Phosphate Buffer) pH_Decision->Low_pH Protonate Amine Result_High Risk: Ester Hydrolysis Result: Degradation during run High_pH->Result_High Result_Neutral Risk: Silanol Interaction Result: Severe Peak Tailing Neutral_pH->Result_Neutral Result_Low Benefit: Silanol Suppression Benefit: Ester Stability Result: Sharp Peaks Low_pH->Result_Low Column_Select Column Selection: C18 End-Capped Result_Low->Column_Select Final_Method Final Method: pH 3.0 Phosphate / ACN UV @ 254 nm Column_Select->Final_Method

Caption: Logic flow for selecting pH 3.0 to balance amine peak shape with ester stability.

Detailed Experimental Protocol

Reagents & Equipment
  • HPLC System: Gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD) or VWD.

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus C18).

  • Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%), Milli-Q Water.
    
Solution Preparation

A. Buffer Preparation (20 mM Phosphate, pH 3.0)

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of Milli-Q water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (10%).

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm nylon membrane filter.

B. Diluent

  • Mobile Phase A : Acetonitrile (90:10 v/v). Note: Using a slightly acidic aqueous diluent prevents hydrolysis in the vial.

C. Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh 25 mg of 3-Pyrrolidinyl 4-methoxybenzoate HCl reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent .

  • Stability Note: Store at 4°C and use within 24 hours to ensure ester integrity.

Chromatographic Conditions
ParameterSetting
Column C18 End-capped (150 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV at 254 nm (Bandwidth 4 nm)
Run Time 15 minutes

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
8.0 40 60
10.0 40 60
10.1 90 10

| 15.0 | 90 | 10 |[1]

Method Validation (ICH Q2 R2 Compliance)

To ensure the method is "fit for purpose," the following validation parameters must be executed.

System Suitability Testing (SST)

Run 5 replicate injections of the Standard Solution (50 µg/mL).

  • RSD of Peak Area: ≤ 2.0%

  • Tailing Factor (

    
    ):  ≤ 1.5 (Critical for the amine).
    
  • Theoretical Plates (

    
    ):  > 2000.
    
Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).

  • Acceptance:

    
    .
    
Accuracy (Recovery)

Spike placebo (if available) or solvent with the analyte at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Specificity (For Degradation Products)

Perform a forced degradation study (Acid, Base, Oxidative).

  • Base Stress: Treat sample with 0.1 N NaOH for 1 hour. Neutralize and inject.

  • Expectation: The peak for 3-Pyrrolidinyl 4-methoxybenzoate should decrease, and peaks for 4-methoxybenzoic acid and 3-pyrrolidinol should appear.[1]

  • Resolution: Ensure the main peak is resolved (

    
    ) from degradation products.
    

Sample Workflow Diagram

Workflow Sample Sample (Solid/Formulation) Weigh Weigh ~25 mg Sample->Weigh Dissolve Dissolve in Diluent (90:10 Buffer:ACN) Weigh->Dissolve Filter Filter (0.45 µm PVDF) Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject 10 µL (Run Gradient) Vial->Inject

Caption: Standard sample preparation workflow for HPLC analysis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactionEnsure pH is ≤ 3.[1]0. Use a newer "Base Deactivated" column. Add 5 mM Triethylamine (TEA) to buffer if absolutely necessary (rarely needed with modern C18).
Split Peak Sample solvent mismatchEnsure sample diluent matches initial mobile phase (High aqueous content). Do not dissolve in 100% ACN.
Retention Drift pH instabilityCheck buffer pH daily. Phosphate buffer is stable, but evaporation of ACN can shift retention.
Extra Peaks HydrolysisSample solution is too old or pH of diluent is too high. Prepare fresh standards daily.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for pKa-based method development).
  • National Institute of Standards and Technology (NIST). (2025). Benzoic acid, 4-methoxy-, methyl ester Mass Spectrum.[1][4][5] NIST Chemistry WebBook.[2][6] [Link]

  • PubChem. (2025).[7] 4-Methoxybenzoate Compound Summary. National Library of Medicine. [Link]

Sources

Procedure for converting 3-Pyrrolidinyl 4-methoxybenzoate free base to hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Synthesis and Crystallization of 3-Pyrrolidinyl 4-Methoxybenzoate Hydrochloride

Abstract & Scope

This application note details the optimized protocol for converting 3-Pyrrolidinyl 4-methoxybenzoate (free base) into its hydrochloride salt . This specific transformation presents a unique chemoselective challenge: protonating the secondary pyrrolidine amine (pKa ~11.[1]3) while preserving the hydrolytically sensitive benzoate ester linkage.[1]

Unlike simple alkyl amines, the presence of the 4-methoxybenzoate moiety requires strict anhydrous conditions to prevent acid-catalyzed ester hydrolysis, which would degrade the product into 4-methoxybenzoic acid and 3-pyrrolidinol. This guide prioritizes an anhydrous precipitation method using HCl in 1,4-dioxane or diethyl ether to ensure high purity (>98%) and stoichiometric integrity.

Chemical Strategy & Thermodynamics

The conversion relies on the significant basicity difference between the pyrrolidine nitrogen and the ester oxygen.

  • Target Moiety: Pyrrolidine Nitrogen (

    
    , secondary amine).[1]
    
  • Risk Moiety: Benzoate Ester (susceptible to

    
     hydrolysis mechanism in the presence of water/acid).[1]
    
  • Thermodynamic Driver: Formation of the ionic lattice energy of the hydrochloride salt, which is generally insoluble in non-polar/moderately polar organic solvents (antisolvent effect).

Reaction Scheme:



Experimental Workflow Visualization

The following flowchart outlines the critical decision nodes, particularly distinguishing between successful crystallization and the common "oiling out" phenomenon associated with pyrrolidine derivatives.

G Start Starting Material: 3-Pyrrolidinyl 4-methoxybenzoate (Free Base Oil/Solid) Dissolve Dissolution: Solvent: Anhydrous EtOAc or DCM Conc: 0.1 - 0.2 M Start->Dissolve Cool Thermal Control: Cool to 0-5°C (Ice/Water Bath) Dissolve->Cool AddAcid Acid Addition: Add 1.05 eq. HCl (4M in Dioxane) Dropwise over 15 mins Cool->AddAcid Check Observation Point: Precipitate Formed? AddAcid->Check Solid Crystalline Solid Forms Check->Solid Yes Oil Oiling Out / Gummy Solid Check->Oil No Filter Isolation: Vacuum Filtration Wash with Et2O Solid->Filter Triturate Remediation (Trituration): 1. Decant supernatant 2. Add Et2O or Hexane 3. Sonicate/Vigorous Stirring Oil->Triturate Triturate->Solid Dry Drying: Vacuum Oven (40°C) Store w/ Desiccant Filter->Dry

Caption: Process flow for anhydrous hydrochloride salt formation, highlighting the critical remediation step for oiling-out events.

Materials & Equipment

ComponentSpecificationPurpose
Precursor 3-Pyrrolidinyl 4-methoxybenzoateTarget free base.[1][2]
Solvent A Ethyl Acetate (Anhydrous)Primary solvent; dissolves base, precipitates salt.[1]
Reagent 4.0 M HCl in 1,4-DioxaneAnhydrous proton source.[1] Preferred over ether (less volatile).[1]
Antisolvent Diethyl Ether or MTBEUsed for washing and inducing crystallization.[1]
Equipment 3-Neck RBF, Addition FunnelAllows controlled, dropwise addition under inert atm.[1]
Atmosphere Nitrogen (

) or Argon
Prevents moisture ingress (critical for ester stability).[1]

Detailed Protocol

Step 1: Dissolution and Preparation[3]
  • Weigh 1.0 equivalent of 3-Pyrrolidinyl 4-methoxybenzoate free base.[1]

  • Dissolve in anhydrous Ethyl Acetate (EtOAc) to achieve a concentration of approx. 0.15 M (e.g., 1 g of compound in ~30 mL EtOAc).[1]

    • Note: If the free base is not fully soluble in EtOAc, Dichloromethane (DCM) may be used, but yield may decrease due to higher salt solubility in DCM.[1]

  • Place the reaction flask under a nitrogen atmosphere.

  • Cool the solution to 0–5°C using an ice-water bath. Cooling is mandatory to control the exotherm of protonation and minimize ester hydrolysis risks.

Step 2: Acid Addition
  • Measure 1.05 to 1.10 equivalents of 4.0 M HCl in Dioxane.

    • Why Dioxane? It is less volatile than ether and allows for more precise volumetric addition.[1]

  • Add the HCl solution dropwise over 10–15 minutes with vigorous stirring.

  • Observation: A white precipitate should begin to form immediately.[1]

  • After addition, remove the ice bath and allow the slurry to stir at room temperature for 1–2 hours to ensure complete conversion and crystal aging.

Step 3: Isolation and Purification
  • Filtration: Collect the solid via vacuum filtration using a sintered glass funnel (Porosity 3 or 4).[1]

    • Critical: Do not use paper filters if the product is hygroscopic; sintered glass is preferred.[1]

  • Washing: Wash the filter cake 3 times with cold Diethyl Ether or MTBE (Methyl tert-butyl ether) to remove excess acid and dioxane.[1]

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Caution: Do not exceed 50°C to prevent thermal degradation of the ester.[1]

Troubleshooting: "The Oiling Out Phenomenon"

Pyrrolidine salts frequently form gums or oils instead of crystals due to trapped solvent or impurities.[1]

  • If an oil forms: Stop stirring. Decant the supernatant solvent.[1] Add fresh Diethyl Ether or Hexane.[1]

  • Trituration: Vigorously stir or sonicate the oil under the new solvent. This mechanical stress usually induces lattice formation, turning the oil into a white powder.[1]

Analytical Validation (QC)

To ensure the protocol was successful, the following parameters must be verified.

TestExpected ResultTechnical Insight
1H NMR (DMSO-d6) Downfield shift of

-protons
Protons on C2/C5 of pyrrolidine ring will shift (

3.0

3.3-3.5 ppm) due to

charge.[1][2]
IR Spectroscopy Broad band 2400–3000 cm

Diagnostic Ammonium (

) stretch.[1]
Melting Point Sharp, distinct from free baseSalts typically have higher MPs.[1] Broad range indicates wet/impure product.[1]
Silver Nitrate Titration 1:1 StoichiometryConfirms quantitative formation of the mono-hydrochloride salt.[1]
HPLC Purity >98% (No Benzoic Acid)Check for peak at RRT corresponding to 4-methoxybenzoic acid (hydrolysis impurity).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

    • Authoritative source for salt selection logic and counter-ion properties.
  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1]

    • Provides context on amine handling and ester stability under acidic conditions.
  • Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435.[1]

    • Primary reference for the antisolvent crystallization techniques described in the protocol.
  • PubChem. (n.d.).[1][3] 4-Methoxybenzoic acid (Impurity Profile).[1] National Library of Medicine.[1] Retrieved February 26, 2026, from [Link][1]

    • Reference for identifying the primary hydrolysis degrad

Sources

Application Note: Strategic Solvent Selection for NMR Analysis of 3-Pyrrolidinyl 4-methoxybenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acquisition of high-quality Nuclear Magnetic Resonance (NMR) spectra is fundamentally dependent on the judicious selection of an appropriate deuterated solvent. This is particularly critical for complex pharmaceutical compounds such as 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride, which possesses multiple functional groups and exists as an ionic salt. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal solvent for this analyte. We will explore the interplay between the analyte's chemical properties and solvent characteristics, present a logical workflow for solvent screening, and provide a detailed protocol for sample preparation to ensure spectral accuracy and reproducibility.

Introduction: The Critical Role of the NMR Solvent

In ¹H NMR spectroscopy, the solvent is not merely a medium for dissolution; it is an active participant that can influence the resulting spectrum. An ideal deuterated solvent should:

  • Completely dissolve the analyte to provide a homogeneous solution for analysis in the magnetic field.

  • Be chemically inert to prevent reactions with the analyte that could alter its structure.

  • Possess minimal and non-interfering residual proton signals. Since deuteration is never 100%, the small remaining ¹H signals from the solvent should not overlap with the analyte's signals of interest.[1]

  • Facilitate a stable deuterium lock signal for the spectrometer, which compensates for magnetic field drift during acquisition.[2]

The subject of this note, 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride, is an organic salt. This ionic character dictates a specific set of challenges and considerations for solvent selection, primarily centered around achieving adequate solubility while maintaining structural integrity.

Analyte Structural Analysis: Predicting Solubility and Reactivity

A thorough analysis of the analyte's structure is the first step in a rational solvent selection process.

Structure: 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride

  • Hydrochloride Salt: The protonated pyrrolidine nitrogen forms an ammonium salt with a chloride counter-ion. This ionic nature makes the molecule significantly more polar than its free-base form and generally imparts solubility in polar solvents.

  • Ester Functional Group: The benzoate ester is susceptible to hydrolysis, particularly under acidic or basic conditions. This is a crucial consideration for solvents like D₂O.

  • Aromatic and Aliphatic Regions: The molecule contains a 4-methoxyphenyl group (aromatic protons expected in the δ 7-8 ppm region, methoxy protons ~δ 3.8 ppm) and a pyrrolidinyl group (aliphatic protons expected further upfield, likely in the δ 2-4 ppm range).

The primary challenge is to dissolve the polar hydrochloride salt without promoting undesirable chemical events like hydrolysis or peak broadening due to aggregation.

Evaluation of Candidate Deuterated Solvents

Based on the analyte's properties, several polar deuterated solvents are primary candidates. Their key properties and specific suitability for this analysis are summarized below.

SolventFormulaResidual ¹H Peak (ppm)Water Peak (ppm)Dielectric ConstantBoiling Point (°C)Key Considerations for Analyte
Deuterium OxideD₂O~4.8N/A78.5101.4Pros: Excellent for ionic salts. Cons: The N-H⁺ proton will exchange and become invisible. Risk of ester hydrolysis over time. HOD peak position is highly variable (pH, temp).[2][3]
DMSO-d₆(CD₃)₂SO~2.50~3.3347.2189Pros: Excellent solvating power for polar and ionic compounds.[2][4] Low chance of peak overlap. Cons: High boiling point makes sample recovery difficult. Very hygroscopic.
Methanol-d₄CD₃OD~3.31, 4.87 (OD)~4.8732.665.4Pros: Good solubility for polar compounds. Cons: Protic solvent; will exchange with the N-H⁺ proton. Residual peak at 3.31 ppm may overlap with aliphatic signals.
Chloroform-dCDCl₃~7.26~1.564.861.2Pros: Common, easy to remove.[5] Cons: Poor solubility for hydrochloride salts. Residual peak at 7.26 ppm will likely interfere with aromatic signals.

Expert Insight: For many hydrochloride salts that exhibit poor solubility or signal broadening, an advanced technique involves in situ neutralization. By adding a small amount of a base (e.g., NaOD) to a solvent like Methanol-d₄, the hydrochloride salt is converted to its more organic-soluble free-base form directly within the NMR tube.[6][7][8] This can significantly improve spectral resolution. However, this approach should be used cautiously as it can promote degradation of base-sensitive functional groups.

Recommended Workflow for Solvent Selection

The following decision-making process is recommended to efficiently identify the optimal solvent. This workflow is designed to conserve the sample and minimize time spent on unsuitable candidates.

G start Start: Analyze Analyte Structure (Polar Hydrochloride Salt) solubility_test Small-Scale Solubility Test (1-2 mg in ~0.1 mL solvent) start->solubility_test candidates Primary Candidates: - DMSO-d₆ - D₂O - CD₃OD solubility_test->candidates check_dmso Test DMSO-d₆ candidates->check_dmso check_d2o Test D₂O candidates->check_d2o check_cd3od Test CD₃OD candidates->check_cd3od soluble_dmso Soluble? check_dmso->soluble_dmso soluble_d2o Soluble? check_d2o->soluble_d2o soluble_cd3od Soluble? check_cd3od->soluble_cd3od soluble_dmso->check_d2o No select_dmso Select DMSO-d₆ (Likely Best Choice) soluble_dmso->select_dmso Yes soluble_d2o->check_cd3od No select_d2o Select D₂O (Note: N-H⁺ exchange, hydrolysis risk) soluble_d2o->select_d2o Yes select_cd3od Select CD₃OD (Note: N-H⁺ exchange, peak overlap risk) soluble_cd3od->select_cd3od Yes troubleshoot Troubleshooting: If all fail (broad peaks/insoluble), consider advanced methods (e.g., Alkaline CD₃OD) soluble_cd3od->troubleshoot No

Figure 1. Logical workflow for selecting an NMR solvent for 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride.

Experimental Protocols

A. Protocol for Small-Scale Solubility Screening

This protocol is designed to quickly assess solubility using a minimal amount of valuable sample.

  • Preparation: Label three clean, dry microvials (e.g., 1.5 mL Eppendorf tubes) for each candidate solvent: DMSO-d₆, D₂O, and CD₃OD.

  • Aliquot Analyte: Weigh approximately 1-2 mg of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride into each labeled microvial.

  • Add Solvent: Using a micropipette, add approximately 0.1 mL (100 µL) of the corresponding deuterated solvent to each vial.

  • Assess Solubility: Gently vortex or flick each vial for 30-60 seconds.

  • Observation: Visually inspect each vial against a dark background. A suitable solvent will yield a clear, particle-free solution. If particulates remain, the solvent is likely unsuitable at this concentration.

  • Decision: Proceed with the solvent that provides the best solubility for full-scale NMR sample preparation. Based on typical properties, DMSO-d₆ is the most probable optimal choice.

B. Protocol for NMR Sample Preparation (Using Selected Solvent)

  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial. For quantitative NMR (qNMR), this weight must be recorded precisely.

  • Solvent Addition: Add approximately 0.7 mL of the selected deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolution: Vortex the vial until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution in DMSO-d₆ if needed.[9]

  • Transfer: Using a clean Pasteur pipette with a cotton or glass wool plug to act as a filter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Volume Check: Ensure the solvent height in the NMR tube is at least 4.5 cm to guarantee it is within the detection region of the NMR coils.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

  • Analysis: Insert the sample into the NMR spectrometer to acquire the spectrum.

Data Interpretation and Potential Issues

  • Peak Assignment: In DMSO-d₆, expect the residual solvent peak at δ 2.50 ppm and a water peak around δ 3.33 ppm. The aromatic protons of the 4-methoxybenzoate moiety should appear downfield (δ 7-8 ppm), with other signals appearing upfield.

  • Broad Peaks: If signals appear unusually broad, it may indicate sample aggregation, even if it appears visually dissolved. This can sometimes be mitigated by using a slightly more dilute sample or by acquiring the spectrum at an elevated temperature.

  • N-H⁺ Proton: In DMSO-d₆, the proton on the nitrogen (N-H⁺) is often observable as a broad singlet. In protic solvents like D₂O or CD₃OD, this proton will rapidly exchange with deuterium and will not be observed.

  • Sample Stability: If re-analyzing the sample after a prolonged period, especially in D₂O, look for the appearance of new signals corresponding to 4-methoxybenzoic acid, which would indicate ester hydrolysis.

Conclusion

For the NMR analysis of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride, the selection of a suitable deuterated solvent is paramount for obtaining a high-resolution, interpretable spectrum. Due to the ionic nature of the hydrochloride salt, polar solvents are required. DMSO-d₆ is highly recommended as the primary choice due to its exceptional solvating power for polar and ionic compounds and a low probability of its residual peaks interfering with key analyte signals. While D₂O and CD₃OD are viable alternatives, they present challenges such as proton exchange and potential for analyte degradation. By following the systematic workflow and protocols outlined in this note, researchers can confidently and efficiently select the optimal solvent, ensuring the generation of reliable and accurate NMR data.

References

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from Labinsights. [Link]

  • Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent? Retrieved from Mesbah Energy. [Link]

  • Nanalysis. (2021, February 23). Deuterated Solvents. Retrieved from Nanalysis. [Link]

  • Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338. [Link]

  • University of Toronto. NMR Solvent data chart. Retrieved from chem.utoronto.ca. [Link]

  • Ovid. (2020, May 1). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated m. Retrieved from Ovid. [Link]

  • PubMed. (2020, August 5). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Retrieved from PubMed. [Link]

  • University of Sheffield. Chemical shifts. Retrieved from shef.ac.uk. [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from BioChromato. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for the synthesis of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride . It is designed to move beyond basic textbook procedures, addressing the specific "pain points" that cause yield loss in this specific scaffold.

Ticket ID: 3-PYR-MBZ-OPT Status: Open Assigned Specialist: Senior Application Scientist

System Overview & Reaction Logic

To improve yield, we must first deconstruct the synthesis into its thermodynamic and kinetic bottlenecks. The synthesis connects a 4-methoxybenzoic acid moiety to a 3-hydroxypyrrolidine core, followed by salt formation.

The Critical Path:

  • Protection: Ensure the pyrrolidine nitrogen is chemically inert (N-Boc is the industry standard).

  • Coupling (The Yield Killer): Formation of the ester bond.

  • Deprotection & Salt Formation: Removal of the protecting group and isolation of the HCl salt.[1]

Visual Workflow (Reaction Scheme)

The following diagram outlines the optimized pathway, highlighting the critical control points (CCPs) where yield is most often lost.

ReactionScheme cluster_0 CCP 1: Moisture Control Reactant1 4-Methoxybenzoyl Chloride Intermediate N-Boc-3-Pyrrolidinyl 4-methoxybenzoate Reactant1->Intermediate Esterification (DCM, Et3N, 0°C) Reactant2 N-Boc-3-pyrrolidinol Reactant2->Intermediate Product 3-Pyrrolidinyl 4-methoxybenzoate HCl Intermediate->Product Deprotection (Anhydrous) Reagent 4M HCl in Dioxane

Caption: Optimized synthetic workflow. Red nodes indicate starting materials; Yellow is the protected intermediate; Green is the final salt.

The Protocol: Optimized for Yield

Standard protocols often fail because they ignore the physical properties of the intermediate. This protocol prioritizes isolation efficiency.

Phase A: The Esterification (Acid Chloride Method)

Why this method? While EDC/DMAP (Steglich) couplings are common, they often produce urea byproducts that are difficult to separate from the oily Boc-intermediate. The Acid Chloride route is cleaner and higher yielding for this specific steric profile.

Reagents:

  • N-Boc-3-pyrrolidinol (1.0 equiv)

  • 4-Methoxybenzoyl chloride (1.2 equiv)

  • Triethylamine (Et3N) (2.0 equiv)

  • DMAP (0.1 equiv - Catalyst)

  • DCM (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve N-Boc-3-pyrrolidinol in anhydrous DCM (0.2 M concentration) under Nitrogen. Add Et3N and DMAP.

  • Temperature Control: Cool the solution to 0°C . Critical: This prevents potential racemization if using chiral starting material and controls the exotherm.

  • Addition: Add 4-Methoxybenzoyl chloride dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3-4 hours.

  • Workup (The Yield Saver):

    • Quench with saturated NaHCO3.[1][2]

    • Wash organic layer with 0.5M citric acid (removes DMAP/Et3N) -> Water -> Brine.

    • Dry over Na2SO4 and concentrate.[2]

    • Checkpoint: You should have a viscous oil. Do not crystallize yet; proceed directly to deprotection if purity is >95% by NMR.

Phase B: Deprotection & Salt Formation

Why this method? Using aqueous HCl requires evaporation of water, leading to a "sticky gum" that traps impurities. We use anhydrous conditions to force the product to crash out as a solid.

Reagents:

  • Crude Intermediate (from Phase A)

  • 4M HCl in Dioxane (excess, ~5-10 equiv)

  • Diethyl Ether or MTBE (for trituration)

Step-by-Step:

  • Solvation: Dissolve the crude oil in a minimum amount of dry Dioxane or DCM.

  • Cleavage: Add 4M HCl in Dioxane dropwise at 0°C, then warm to RT. Stir for 2-4 hours.

    • Visual Cue: A white precipitate should begin to form.

  • Precipitation (Crucial Step): If the product does not precipitate (or forms a gum), add anhydrous Diethyl Ether or MTBE slowly with vigorous stirring.

  • Isolation: Filter the solid under Nitrogen. Wash with cold Ether.

  • Drying: Dry in a vacuum oven at 40°C.

Troubleshooting Guide (Root Cause Analysis)

Use this logic tree to diagnose yield loss.

Troubleshooting Problem Low Yield / Impure Product Check1 Is the Intermediate Yield Low (<70%)? Problem->Check1 Check2 Is the Final Salt a Sticky Gum? Check1->Check2 No (Intermed. OK) Sol1 Moisture in Acid Chloride. Action: Distill Acid Chloride or use fresh bottle. Check1->Sol1 Yes (Hydrolysis) Sol2 Incomplete Coupling. Action: Increase Et3N to 3.0 eq and check DMAP quality. Check1->Sol2 Yes (Slow Rxn) Sol3 Trapped Solvent/Impurities. Action: Triturate with EtOAc/Ether mix. Check2->Sol3 Yes (Gum) Sol4 Hygroscopic Product. Action: Handle in glovebox or rapid filtration. Check2->Sol4 Yes (Wet Solid)

Caption: Diagnostic logic tree for isolating the source of yield loss.

Detailed Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of 4-Methoxybenzoyl chloride.Acid chlorides degrade with moisture. Ensure the reagent is clear, not cloudy. If cloudy, reflux with thionyl chloride to regenerate, or buy fresh.
Product is a Gum Trapped Dioxane or excess HCl.Trituration: Dissolve the gum in a minimum amount of Methanol, then crash out by pouring slowly into a large volume of stirring Diethyl Ether.
Incomplete Deprotection HCl concentration too low.HCl gas can escape Dioxane over time. Use a fresh bottle of 4M HCl/Dioxane or bubble HCl gas directly into the solution.
Pink/Red Coloration Oxidation of Phenol/Aniline impurities.Ensure the starting materials (amino-ester) are colorless. Perform the reaction under strict Nitrogen atmosphere.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) for deprotection instead of HCl? A: You can, but it complicates the process. TFA deprotection yields the Trifluoroacetate salt. To get the Hydrochloride salt, you must perform an ion exchange (e.g., passing through an ion-exchange resin or repeated evaporation with excess HCl). The HCl/Dioxane method yields the desired salt directly.

Q: My product is hygroscopic (absorbs water). How do I handle it? A: Hydrochloride salts of amino-esters are often hygroscopic.

  • Filter rapidly under a blanket of Nitrogen.

  • Store the final product in a desiccator with P2O5.

  • If weighing for bio-assays, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q: Why use the Acid Chloride method over EDC/NHS coupling? A: The 4-methoxy group donates electrons, making the benzoic acid slightly less reactive toward carbodiimide activation (EDC). The Acid Chloride is a "high-energy" species that drives the reaction to completion faster and avoids the formation of difficult-to-remove urea byproducts (DCU/EDU), which often contaminate the oil intermediate.

Q: I am using chiral (S)-(-)-N-Boc-3-pyrrolidinol. Will this reaction racemize my center? A: Esterification at the oxygen of a secondary alcohol generally retains configuration (O-acylation does not break the C-O bond). However, high temperatures or strong bases can cause elimination or racemization. Keeping the reaction at 0°C to RT and using Triethylamine (a mild base) minimizes this risk.

References

  • Schotten-Baumann Reaction Conditions

    • Concept: Acylation of amines/alcohols using acid chlorides in biphasic or basic media.[3]

    • Source: The general procedure for benzoyl
    • Reference: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley, 2007. (Section: Esterification).[2][4][5][6][7]

  • Boc Deprotection with HCl/Dioxane

    • Concept: Cleavage of carbamates using anhydrous acid to yield amine salts.
    • Source: Han, G., et al. "One-step synthesis of N-Boc-3-pyrrolidinone." Journal of Organic Chemistry, 2005. (Analogous deprotection conditions).
    • Verification:

  • Synthesis of Pyrrolidinyl Benzoates (Analogous Structures)

    • Concept: Synthesis of VLA-4 antagonists containing pyrrolidinyl benzoate moieties.[8]

    • Source: Lin, L., et al. "4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist." Bioorganic & Medicinal Chemistry Letters, 2006.
    • Link:

  • Purification by Trituration: Concept: Purification of amine salts from gummy residues. Source: Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Ed. Butterworth-Heinemann, 2017.

Sources

Technical Support Guide: Troubleshooting Solubility of 3-Pyrrolidinyl 4-methoxybenzoate HCl in Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Experimental Solutions Division

Welcome to the technical support center. This guide provides in-depth troubleshooting for solubility challenges encountered with 3-Pyrrolidinyl 4-methoxybenzoate HCl. As researchers and drug development professionals, achieving consistent and stable solutions is paramount for reliable experimental outcomes. This document moves beyond simple protocols to explain the underlying chemical principles governing the solubility of this compound, empowering you to make informed decisions in your work.

Core Principles: Understanding the Molecule

3-Pyrrolidinyl 4-methoxybenzoate HCl is a hydrochloride salt of a basic compound containing an ester linkage. This structure presents a duality that is central to its solubility behavior:

  • The Hydrochloride Salt: The pyrrolidine nitrogen is basic. It is protonated and paired with a chloride ion (HCl salt). This is intentionally done to enhance aqueous solubility, as the charged (protonated) form is significantly more polar than the neutral free base.[1][2] The dissolution is therefore an equilibrium process.

  • The Ester Linkage: The benzoate ester is susceptible to hydrolysis, particularly under basic (alkaline) conditions.[3][4] This chemical instability can be mistaken for poor solubility, as the hydrolysis products may precipitate from the solution over time.

  • pH-Dependence: The solubility and stability are critically dependent on the pH of the buffer. The pH dictates the protonation state of the pyrrolidine nitrogen and the rate of ester hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when preparing solutions of 3-Pyrrolidinyl 4-methoxybenzoate HCl.

Q1: My 3-Pyrrolidinyl 4-methoxybenzoate HCl is not dissolving or is forming a cloudy suspension in my neutral phosphate buffer (e.g., PBS pH 7.4). What should I do?

Answer: This is a common and expected challenge. While the HCl salt form improves water solubility compared to the free base, the molecule's overall hydrophobicity can still limit its dissolution in neutral buffers at higher concentrations. At pH 7.4, a small but significant portion of the pyrrolidinyl groups may exist in the less soluble, deprotonated (free base) form, reducing overall solubility.

Troubleshooting Steps:

  • Lower the pH: The most effective strategy is to ensure the pyrrolidine nitrogen remains fully protonated. Prepare your solution in a slightly acidic environment (pH 4-6) where the compound exhibits maximum solubility. You can then perform a final, careful dilution into your neutral experimental buffer.

  • Use a Co-solvent for Stock Preparation: For preparing a high-concentration stock solution, dissolving the compound in a minimal amount of a water-miscible organic solvent first is a standard and effective technique.[5] See Protocol 2 for a detailed method.

  • Gentle Warming & Sonication: Applying gentle heat (e.g., 37°C) or using a sonication bath can increase the rate of dissolution.[6] However, use these methods cautiously as excessive heat can accelerate chemical degradation (see Q2). Always check if the compound remains in solution after cooling back to room temperature.

Q2: I successfully dissolved the compound, but a precipitate formed after a few hours, especially in my basic buffer (pH > 8). What is happening?

Answer: This is a classic case of chemical instability, not just poor solubility. The ester linkage in the 4-methoxybenzoate portion of the molecule is undergoing base-catalyzed hydrolysis. The resulting products are 3-pyrrolidinol and 4-methoxybenzoic acid. Depending on the concentration and pH, the 4-methoxybenzoic acid (or its salt) may be less soluble than the parent compound, causing it to precipitate.[4][7]

Causality:

  • At pH > 8, the concentration of hydroxide ions (OH⁻) is high enough to attack the electrophilic carbonyl carbon of the ester.

  • This irreversible reaction cleaves the molecule.

  • The rate of this hydrolysis increases with both pH and temperature.[8]

Hydrolysis Parent 3-Pyrrolidinyl 4-methoxybenzoate (In Solution) Products 3-Pyrrolidinol + 4-Methoxybenzoate (Potential Precipitate) Parent->Products Base-Catalyzed Hydrolysis OH OH⁻ (High pH) OH->Parent TroubleshootingWorkflow Start Start: Compound won't dissolve or is cloudy CheckpH What is the buffer pH? Start->CheckpH pH_Neutral pH is neutral/basic (pH ≥ 7) CheckpH->pH_Neutral pH_Acidic pH is acidic (pH < 7) CheckpH->pH_Acidic Action_LowerpH Action: Prepare stock in acidic water or buffer (pH 4-6). See Protocol 1. pH_Neutral->Action_LowerpH CheckCl Is [Cl⁻] high? (e.g., >150 mM) pH_Acidic->CheckCl CheckTime Does precipitate form over time? Action_LowerpH->CheckTime YesCl Yes CheckCl->YesCl NoCl No CheckCl->NoCl Action_CoSolvent Action: Use a co-solvent (DMSO) for initial stock prep. See Protocol 2. End Consult further with Technical Support Action_CoSolvent->End Action_ChangeBuffer Common Ion Effect Likely. Action: Switch to a non-Cl⁻ buffer (e.g., phosphate, acetate). YesCl->Action_ChangeBuffer NoCl->Action_CoSolvent Action_ChangeBuffer->End YesTime Yes CheckTime->YesTime NoTime No CheckTime->NoTime Action_Hydrolysis Hydrolysis is occurring. Action: Work at lower pH (3-6) and prepare fresh solutions. YesTime->Action_Hydrolysis NoTime->End Action_Hydrolysis->End

Caption: A step-by-step workflow for troubleshooting solubility.

Protocol 1: Recommended General Solubilization Procedure

This method prioritizes stability and is suitable for most applications.

  • Weigh the required amount of 3-Pyrrolidinyl 4-methoxybenzoate HCl in a suitable container.

  • Add a small volume of deionized water or a simple, acidic buffer (e.g., 50 mM sodium acetate, pH 5.0). Do not add your final, neutral/basic buffer at this stage.

  • Vortex or sonicate the mixture until the solid is completely dissolved. The solution should be clear. If it remains insoluble, consider adding a drop of 1N HCl to further lower the pH before vortexing again.

  • Adjust the volume with the same acidic buffer to reach a convenient stock concentration (e.g., 10 mM or 100 mM).

  • Perform final dilution: Add a small aliquot of this acidic stock solution to your final, larger volume of experimental buffer immediately before use. This large dilution factor will prevent the compound from crashing out, and the buffer will have sufficient capacity to adjust the pH to the desired final value.

  • Use Immediately: Prepare solutions fresh daily and avoid long-term storage in neutral or basic buffers.

Protocol 2: Preparing High-Concentration Stock Solutions Using a Co-Solvent

This method is for when a high-concentration stock is necessary.

  • Weigh the 3-Pyrrolidinyl 4-methoxybenzoate HCl into a microcentrifuge tube or glass vial.

  • Add a minimal volume of 100% Dimethyl Sulfoxide (DMSO). For example, start with 50-100 µL.

  • Vortex thoroughly until the compound is fully dissolved. A clear, high-concentration solution (e.g., 200 mM) should be achievable.

  • Store the stock solution at -20°C or -80°C. DMSO stocks are generally stable for several months.

  • Dilute into buffer: When preparing your working solution, slowly add the DMSO stock to your aqueous buffer while vortexing to avoid precipitation. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to prevent solvent effects.

References
  • Infinity Learn. (n.d.). The pKa value of Benzoic acid is 4.19, whereas pKa of 4–methoxybenzoic acid is. [Link]

  • MDPI. (2020). Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. [Link]

  • Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ChemBK. (2024). Pyrrolidin-3-ol. [Link]

  • Brainly.in. (2023). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid?. [Link]

  • ResearchGate. (2006). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. [Link]

  • ACS Publications. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. [Link]

  • Future Science. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

  • FooDB. (2010). Showing Compound 4-Methoxybenzoic acid (FDB010587). [Link]

  • Solubility of Things. (n.d.). Proline. [Link]

  • Scielo. (2017). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • Filo. (2025). The pKa values of 4-methoxybenzoic acid, benzoic acid and 4-nitrobenzoic ... [Link]

  • PubMed. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

  • Scholars Research Library. (2011). Enhancement of Solubility: A Pharmaceutical Overview. [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]

  • ResearchGate. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Pyrrolidinol (CAS 40499-83-0). [Link]

  • Chemical & Pharmaceutical Bulletin. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. [Link]

Sources

Minimizing hydrolysis of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket: #STAB-3PYR-MB | Priority: High Subject: Minimizing Hydrolysis in Aqueous Solution

Executive Summary & Chemical Logic

The Core Challenge: 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride is an amino-ester.[1] Its stability in aqueous solution is governed by the susceptibility of the ester linkage to nucleophilic attack.

  • The "Good" News: The para-methoxy group is electron-donating. Through resonance, it increases electron density at the carbonyl carbon, making it less electrophilic and slightly more resistant to hydrolysis than an unsubstituted benzoate.

  • The "Bad" News: The pyrrolidine nitrogen (pKa ~11.3) creates a complex pH-rate profile. While the HCl salt form implies the nitrogen is protonated (

    
    ), any shift toward neutral pH increases the concentration of hydroxide ions (
    
    
    
    ), which are potent nucleophiles.
  • The Goal: You must identify the

    
     (pH of maximum stability). For most amino-esters, this lies in the acidic range (typically pH 3.0 – 4.5), where the concentration of specific acid (
    
    
    
    ) and specific base (
    
    
    ) are balanced to minimize total catalytic activity.

Critical Mechanism Visualization

Understanding the enemy is the first step to defeating it. The diagram below maps the degradation pathways you are trying to suppress.

HydrolysisPathways Compound 3-Pyrrolidinyl 4-methoxybenzoate AcidCat Acid Catalysis (pH < 2) Compound->AcidCat H+ Attack BaseCat Base Catalysis (pH > 6) Compound->BaseCat OH- Attack (Rapid) Neutral Neutral/Water Attack Compound->Neutral H2O Attack BufferCat General Base Catalysis (e.g., Phosphate) Compound->BufferCat Buffer Species Products Hydrolysis Products: 4-Methoxybenzoic Acid + 3-Pyrrolidinol AcidCat->Products BaseCat->Products Neutral->Products BufferCat->Products

Figure 1: Hydrolysis pathways. Note that base catalysis (OH-) is typically orders of magnitude faster than other pathways for esters.

Troubleshooting Guide & FAQs

Q1: My compound degrades rapidly at pH 7.4 (PBS). Why?

Diagnosis: You are witnessing Specific Base Catalysis . At pH 7.4, the concentration of hydroxide ions (


) is sufficient to attack the ester carbonyl. Furthermore, if you are using Phosphate Buffered Saline (PBS), you may be triggering General Base Catalysis , where the phosphate dianion (

) acts as a base to abstract a proton from water, facilitating its attack on the ester.

Corrective Action:

  • Shift pH: Move to a lower pH (pH 3.0 – 5.0).

  • Change Buffer: Switch to non-nucleophilic buffers like Acetate or Citrate (though Citrate can sometimes catalyze, Acetate is generally safer for this pH range).

Q2: What is the exact for this molecule?

Diagnosis: Theoretical prediction is insufficient; experimental determination is required. While the general "safe zone" is pH 3-5, the specific


 is the nadir of the U-shaped pH-rate profile.

Protocol: Run the pH-Rate Profiling Experiment (See Section 4).

Q3: Can I store the stock solution in the fridge?

Diagnosis: Yes, but temperature control alone is often insufficient if pH is wrong. Hydrolysis rates typically follow the Arrhenius equation. A 10°C decrease in temperature often results in a 2-3 fold decrease in reaction rate.

Recommendation:

  • Short-term: 4°C (Refrigerator) at pH 4.0.

  • Long-term: -20°C or -80°C in a solvent like DMSO (anhydrous) or lyophilized powder. Avoid freezing aqueous solutions if the pH shifts during freezing (common with phosphate buffers).

Q4: Will cyclodextrins help?

Diagnosis: Likely, yes. Complexation with Hydroxypropyl-


-cyclodextrin (HP

CD) can shield the ester group from water and nucleophiles. This is a standard formulation strategy for labile esters.

Experimental Protocols (Self-Validating)

Protocol A: Determination of pH-Rate Profile ( )

Objective: Construct a plot of


 vs. pH to find the stability minimum.

Materials:

  • Buffers (10 mM): HCl (pH 1-2), Acetate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10). Note: Keep buffer concentration low to minimize general base catalysis.

  • Ionic Strength: Maintain constant ionic strength (

    
     M) using NaCl.
    
  • Temperature: Constant 25°C or 37°C (water bath).

Workflow:

  • Preparation: Prepare 10 mL of buffer at each pH point (e.g., 1.0, 2.0, ... 10.0).

  • Spike: Add stock compound to reach ~50

    
    M concentration.
    
  • Sampling: At

    
     min (faster for high pH), remove 100 
    
    
    
    L aliquots.
  • Quench: Immediately dilute into cold HPLC mobile phase (acidic) to stop the reaction.

  • Analysis: Quantify remaining parent compound via HPLC.

Data Processing: Plot


 vs. time. The slope is 

. Plot

vs. pH. The lowest point on the curve is your

.
Protocol B: HPLC Method for Quantification

Validation: This method separates the parent ester from the hydrolysis products (4-methoxybenzoic acid and 3-pyrrolidinol).

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5

m
Mobile Phase A 0.1% Formic Acid in Water (Acidifies to prevent peak tailing of amine)
Mobile Phase B Acetonitrile
Mode Isocratic (Start with 70:30 A:B) or Gradient (5% B to 95% B)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Detects the benzoate chromophore)
Retention Logic 4-Methoxybenzoic acid will elute earlier than the parent ester due to the loss of the lipophilic pyrrolidine ring.

Buffer Selection Matrix

Use this table to select the correct buffering agent. Avoid buffers that act as nucleophiles.

Buffer SystempH RangeSuitabilityRisk Factor
Acetate 3.6 – 5.6Recommended Low nucleophilicity. Ideal for the expected

.
Citrate 3.0 – 6.2Caution Polyprotic; can exhibit general base catalysis in some esters.
Phosphate 5.8 – 8.0Not Recommended Known to catalyze ester hydrolysis (General Base Catalysis).
TRIS 7.0 – 9.0Avoid Primary amine can react with esters (aminolysis).
Formate 3.0 – 4.0Good Volatile (LC-MS compatible), low nucleophilicity.

Optimization Decision Tree

Follow this logic flow to stabilize your formulation.

OptimizationFlow Start Start: Unstable Solution CheckPH Step 1: Is pH between 3.0 and 5.0? Start->CheckPH AdjustPH Adjust pH to 4.0 (Use HCl or Acetate) CheckPH->AdjustPH No CheckBuffer Step 2: Are you using Phosphate/TRIS? CheckPH->CheckBuffer Yes AdjustPH->CheckBuffer ChangeBuffer Switch to Acetate or Formate Buffer CheckBuffer->ChangeBuffer Yes CheckTemp Step 3: Storage Temperature? CheckBuffer->CheckTemp No ChangeBuffer->CheckTemp CoolDown Store at 4°C or Freeze (-20°C) CheckTemp->CoolDown Ambient Formulation Step 4: Still Unstable? Add Cosolvent/Complexing Agent CheckTemp->Formulation Already Cold CoolDown->Formulation Cyclodextrin Add 10% HP-beta-Cyclodextrin Formulation->Cyclodextrin

Figure 2: Step-by-step decision tree for stabilizing 3-Pyrrolidinyl 4-methoxybenzoate HCl.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • Jencks, W. P., & Carriuolo, J. (1960). General Base Catalysis of the Hydrolysis of Esters. Journal of the American Chemical Society, 82(7), 1778–1786. Link

  • Hansen, K. T., & Bundgaard, H. (1980). Prodrugs as drug delivery systems. Archiv der Pharmazie.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. Link

Sources

Removing unreacted 4-methoxybenzoic acid impurities from final product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 4-Methoxybenzoic Acid (p-Anisic Acid)

Ticket ID: CHEM-PUR-042 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Removing unreacted 4-methoxybenzoic acid (p-anisic acid) is a common challenge in esterification, amide coupling, and oxidation reactions. Because the impurity is a carboxylic acid with a pKa of ~4.47, its removal relies heavily on exploiting its acidity (for extraction/scavenging) or its polarity (for chromatography).

This guide provides a tiered troubleshooting approach, ranging from standard aqueous workups to advanced solid-phase scavenging.[1]

Diagnostic Workflow

Before selecting a protocol, determine the stability of your final product.[1]

PurificationLogic Start START: Product + 4-Methoxybenzoic Acid IsAcidSensitive Is Product Acid/Base Sensitive? Start->IsAcidSensitive Robust No (Robust) IsAcidSensitive->Robust Stable Sensitive Yes (Sensitive) IsAcidSensitive->Sensitive Unstable LLE Method A: Aggressive Base Wash (Na2CO3 / NaOH) Robust->LLE Chromo Method B: Flash Chromatography (with modifiers) LLE->Chromo If fails IsScaleLarge Scale > 10g? Sensitive->IsScaleLarge LargeScale Large Scale IsScaleLarge->LargeScale SmallScale Small Scale (<10g) IsScaleLarge->SmallScale Recryst Method D: Recrystallization LargeScale->Recryst Resin Method C: Scavenger Resins SmallScale->Resin Resin->Chromo If fails

Figure 1: Decision matrix for selecting the appropriate purification strategy based on product stability and scale.

Module A: Liquid-Liquid Extraction (LLE)

Best for: Stable products (esters, amides) that can withstand pH 9–12.[1]

The Science

4-Methoxybenzoic acid has a pKa of approximately 4.47 [1].[1][2] To fully partition it into the aqueous layer, the aqueous phase pH must be at least 2 units higher than the pKa (pH > 6.5).

  • NaHCO₃ (Sat. Aq.): pH ~8.[1]3. Sufficient, but kinetics can be slow if the organic solvent is polar (e.g., EtOAc).[1]

  • Na₂CO₃ (1M): pH ~11.[1] Ensures complete deprotonation (

    
    ).[1]
    
Troubleshooting Q&A

Q: I washed with saturated sodium bicarbonate, but the impurity is still there. Why? A: This is a common "false negative."[1] If your product is dissolved in a polar organic solvent (like Ethyl Acetate or THF), the partition coefficient of the acid might still favor the organic layer slightly, or the deprotonation kinetics are slow due to the biphasic interface. Fix: Switch to a stronger base (1M Na₂CO₃) or perform "Back-Extraction" (see protocol below).

Protocol: The "Double-Wash" Technique
  • Dissolve: Dissolve crude mixture in a non-polar solvent if possible (DCM or Toluene are superior to EtOAc for removing acids).[1]

  • Primary Wash: Wash with 1M Na₂CO₃ (Sodium Carbonate) instead of Bicarbonate.[1]

    • Ratio: 1:1 Organic/Aqueous.[1][3]

    • Caution: If your product is an ester, keep contact time under 10 mins to prevent hydrolysis.[1]

  • The "Back-Extract" (Crucial Step):

    • Separate the layers.[1][4]

    • Take the Aqueous layer (which now holds the impurity) and wash it once with fresh organic solvent.[1]

    • Combine this new organic wash with your main organic layer.[1] Reason: This recovers any product trapped in the emulsion.

  • Final Polish: Wash the combined organics with Brine, dry over Na₂SO₄, and concentrate.

Module B: Flash Chromatography

Best for: Complex mixtures where extraction causes emulsions or product loss.[1]

The Science

Carboxylic acids interact strongly with the silanol groups (


) on silica gel, causing "streaking" (broad, tailing peaks) that co-elute with products.
Troubleshooting Q&A

Q: The 4-methoxybenzoic acid streaks across my column and contaminates everything. How do I fix the peak shape? A: You must control the ionization state of the acid on the silica.[1]

  • Option 1 (Acidic Modifier): Add 1% Acetic Acid to the mobile phase.[1] This keeps the impurity fully protonated (

    
    ), preventing interaction with silanols. It will elute faster and sharper [2].
    
  • Option 2 (Basic Filtration): Do not run a full column.[1] Use a "Basic Alumina Plug."[1]

Protocol: Mobile Phase Modification
ModifierConcentrationEffectBest For
Acetic Acid 0.5% - 1.0%Sharpens acid peak; elutes earlier.[1]Separating acid from neutral product.[1][3][5]
Triethylamine 0.1% - 0.5%Deprotonates acid; acid sticks to silica top.[1]Trapping acid (sacrificial silica).[1]

Note: If using Triethylamine, you must flush the column with modifier before loading the sample to neutralize the silica's natural acidity.

Module C: Scavenger Resins (Solid-Phase Extraction)

Best for: Small scale (<5g), high-value APIs, or acid-sensitive products.

The Science

Polymer-supported bases (scavengers) react with the acid to form a salt that is covalently bound to the polymer bead.[1] Filtration removes the bead and the impurity simultaneously.[1]

Recommended Resins
  • Polymer-Supported Carbonate (PS-CO3): Acts like solid-phase bicarbonate.[1]

  • Tris(2-aminoethyl)amine (PS-Trisamine): High-loading scavenger for acids and electrophiles [3].[1]

Protocol: Batch Mode Scavenging
  • Calculate: Determine moles of excess 4-methoxybenzoic acid (based on stoichiometry or NMR integration).

  • Load: Add 3–4 equivalents of PS-Carbonate resin relative to the impurity.[1]

  • Solvent: Dissolve crude in DCM or THF (avoid MeOH if using Carbonate resins, as it can reduce scavenging efficiency).[1]

  • Agitate: Shake gently (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.

  • Filter: Pass through a fritted funnel. The filtrate contains the pure product.[1]

ScavengingWorkflow Step1 Dissolve Crude (DCM/THF) Step2 Add PS-Carbonate (3-4 equiv vs impurity) Step1->Step2 Step3 Agitate (2-4 Hours) Step2->Step3 Step4 Filter Beads Step3->Step4 Step5 Evaporate Filtrate Step4->Step5

Figure 2: Workflow for solid-phase scavenging of acidic impurities.

Module D: Recrystallization

Best for: Large scale (>10g) or when the product is a solid.[1]

The Science

4-Methoxybenzoic acid is sparingly soluble in cold water (0.3 g/L) but highly soluble in hot water and alcohols [4].[1] If your product has a different solubility profile (e.g., insoluble in water), this difference is exploitable.

Protocol: Solvent Systems
  • System 1 (Ethanol/Water): Dissolve crude in hot Ethanol.[1] Add hot water until cloudy. Cool slowly. 4-Methoxybenzoic acid often remains in the mother liquor due to its high solubility in aqueous alcohols.[1]

  • System 2 (Hexane/EtOAc): If your product is non-polar, 4-methoxybenzoic acid may precipitate out upon adding Hexane (it is less soluble in pure alkanes than in EtOAc).[1]

References
  • PubChem. (n.d.).[1] 4-Methoxybenzoic Acid (Compound Summary).[1][2][3][6] National Center for Biotechnology Information.[1][2] Retrieved from [Link]

  • Biotage. (2023).[1] How does an acid pH modifier impact flash chromatography? Retrieved from [Link]

  • Han, R., et al. (2024).[1][7] Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents. Journal of Chemical & Engineering Data.[1] Retrieved from [Link][1]

Sources

Purification strategies for low-purity 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride batches

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Scientists

Technical Support Center: 3-Pyrrolidinyl 4-methoxybenzoate HCl

Welcome to the technical support hub for 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride . As a Senior Application Scientist, I understand that this compound—an ester-linked secondary amine salt—presents a unique "tug-of-war" in purification. You are balancing the hydrolytic instability of the ester bond against the hygroscopic nature of the amine salt.[1]

This guide moves beyond generic advice, offering field-proven strategies to recover high-purity material from "crashed out" oils, sticky gums, or impure solids.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My batch isolated as a sticky, amber oil instead of a white solid. Is it degraded? A: Not necessarily. This "oiling out" is a common phenomenon with pyrrolidine-based ester salts.[1] It typically indicates:

  • Trapped Solvent: The lattice energy of the crystal is fighting against solvated impurities.[1]

  • Free Base Contamination: If the stoichiometry of HCl was not precise (e.g., <1.0 eq), the presence of the free amine acts as a plasticizer, preventing crystallization.

  • Hygroscopicity: The salt has absorbed atmospheric moisture.[1]

  • Immediate Fix (Trituration): Dissolve the oil in a minimum volume of dry Methanol (MeOH), then rapidly pour this into a 10x volume of vigorously stirring anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE). This "crash precipitation" often forces the solid form.[1]

Q2: HPLC analysis shows a persistent impurity at RRT ~0.8-0.9. What is it? A: This is almost certainly 4-methoxybenzoic acid (p-anisic acid).[1][2]

  • Cause: Hydrolysis of the ester bond due to moisture or excess heat during the previous workup.[1]

  • Removal: Unlike neutral impurities, this cannot be easily removed by simple recrystallization because p-anisic acid has partial solubility in polar organic solvents.[1]

  • Strategy: Use the "Acidic Wash" Protocol (See Protocol A) .[1] Since your product is a cation (protonated amine) and the impurity is a neutral acid (at low pH), you can wash the impurity into the organic layer while keeping your product in the water.

Q3: The solid has a pink/brown hue. How do I remove the color? A: Coloration in pyrrolidine derivatives often comes from trace oxidation of the nitrogen prior to salt formation.[1]

  • Strategy: Activated Carbon treatment is effective but risky for esters (due to potential hydrolysis on the carbon surface).[1]

  • Protocol: Use neutral activated carbon (e.g., Norit SX Ultra) in dry ethanol at room temperature for 15 minutes. Do not heat.[1] Filter through Celite immediately.[1]

Part 2: Purification Decision Matrix

Before selecting a protocol, assess your current purity level.[1][3]

PurificationStrategy Start Batch Assessment PurityCheck Current Purity (HPLC/NMR) Start->PurityCheck LowPurity < 90% Purity (Contains Acid/Start Material) PurityCheck->LowPurity Heavy Impurities MedPurity 90-97% Purity (Sticky Solid/Color) PurityCheck->MedPurity Minor Impurities HighPurity > 97% Purity (Final Polish) PurityCheck->HighPurity Clean but Amorphous ProtocolA Protocol A: Acid-Base Back-Extraction (The 'Reset') LowPurity->ProtocolA ProtocolB Protocol B: Trituration & Reslurry MedPurity->ProtocolB ProtocolC Protocol C: Recrystallization (IPA/Ether) HighPurity->ProtocolC ProtocolA->ProtocolC If >98% required

Caption: Decision matrix for selecting the appropriate purification workflow based on initial batch purity.

Part 3: Detailed Experimental Protocols

Protocol A: The "Reset" (Acid-Base Back-Extraction)

Best for: Low purity batches (<90%), removal of 4-methoxybenzoic acid, or recovering "oiled out" material.

Principle: This method exploits the pH-dependent solubility switch.[1] By keeping the pH low initially, we wash away the hydrolyzed acid impurity (which is neutral/insoluble in water at pH 1) into the organic layer, while the product remains water-soluble.

  • Dissolution: Dissolve the crude material in 0.5 M HCl (aq) (approx. 10 mL per gram of solid).

    • Note: The low pH ensures the amine is fully protonated and suppresses further ester hydrolysis.[1]

  • The Acid Wash (Critical Step): Wash the aqueous solution 3 times with Dichloromethane (DCM) or Ethyl Acetate .[1]

    • Mechanism:[1][4][5] 4-methoxybenzoic acid partitions into the DCM.[1] The product stays in the water.[1]

    • Check: Monitor the organic layer by TLC to confirm removal of impurities.[1]

  • Basification (The Switch): Cool the aqueous layer to 0°C. Slowly adjust pH to ~9-10 using saturated NaHCO₃ or K₂CO₃ .

    • Caution: Do not use strong bases (NaOH) as they will rapidly hydrolyze the ester.[1] Work quickly.

  • Extraction: Immediately extract the free amine into DCM (3 x volumes).

  • Salt Reformation: Dry the DCM layer over Na₂SO₄. Filter. Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

  • Isolation: The pure HCl salt will precipitate.[1] Filter and dry under vacuum.[1][6][7]

Protocol B: Recrystallization (IPA / Et₂O)

Best for: Polishing batches (>95%) to achieve crystalline solid form.

Solvent System: Isopropanol (Good solvent) / Diethyl Ether (Anti-solvent).[1]

  • Dissolution: Place the crude solid in a flask with a stir bar. Add Isopropanol (IPA) dropwise while heating to 60°C. Add just enough IPA to dissolve the solid.

    • Tip: If the solution is colored, this is the time to add activated carbon, stir for 5 mins, and hot-filter.

  • Nucleation: Remove from heat. Let it cool to room temperature slowly.

  • Precipitation: Add Diethyl Ether (or MTBE) dropwise until a persistent cloudiness appears.[1]

  • Crystallization: Cap the flask and place it in the refrigerator (4°C) for 12 hours.

    • Do not put it immediately into a freezer (-20°C), or it may oil out.

  • Filtration: Collect crystals on a Büchner funnel. Wash with cold Et₂O.[1][6]

Part 4: Impurity Management & Data

Table 1: Solvent Selection Guide for 3-Pyrrolidinyl 4-methoxybenzoate HCl

SolventSolubility (Hot)Solubility (Cold)Role in Purification
Methanol HighHighDissolution solvent (use sparingly)
Isopropanol (IPA) HighModeratePrimary crystallization solvent
Water HighHighUse only for extraction (Protocol A)
DCM Low (Salt) / High (Free Base)Low (Salt)Extraction solvent
Diethyl Ether InsolubleInsolubleAnti-solvent (precipitant)
Hexanes InsolubleInsolubleAnti-solvent (induces oiling if added too fast)

Table 2: Common Impurity Profile

ImpurityOriginDetection (HPLC)Removal Strategy
4-Methoxybenzoic acid HydrolysisRRT ~0.85Acidic Wash (Protocol A) or Sat. NaHCO₃ wash of free base
3-Pyrrolidinol Starting MaterialRRT < 0.2 (Polar)Remains in aqueous layer during Protocol A (Step 4)
Unknown Urea Coupling Reagent (DCC/EDC)RRT > 1.0Insoluble in cold IPA; filter off before crystallization

Part 5: The Logic of Stability (Mechanism)

Understanding why your compound degrades is key to preventing future issues.[1]

DegradationPathway Compound 3-Pyrrolidinyl 4-methoxybenzoate HCl Hydrolysis Hydrolysis (Catalyzed by Heat/Base) Compound->Hydrolysis + Water Water H2O / Moisture Impurity1 4-Methoxybenzoic Acid (Insoluble in Water) Hydrolysis->Impurity1 Impurity2 3-Pyrrolidinol (Water Soluble) Hydrolysis->Impurity2

Caption: Hydrolytic degradation pathway. Note that the HCl salt form is generally more stable than the free base, but excess moisture will still drive this reaction.

References

  • BenchChem Technical Support. Recrystallization of Amino Acid Ester Hydrochloride Salts. Retrieved from BenchChem.com.[1] Link

  • ResearchGate Community. Purification of Amino Acid Esters from Hydrochloride Salts. Retrieved from ResearchGate.net.[1] Link

  • National Institute of Standards and Technology (NIST). 3-Hydroxy-4-methoxybenzoic acid Properties.[1][8] NIST Chemistry WebBook, SRD 69.[1][8] Link

  • Organic Syntheses. Preparation of Secondary Amines and Hydrochloride Salts.[1] Org.[1][4] Synth. Coll. Vol. 10, p.423.[1] Link

  • MDPI. Synthesis of Benzoate Derivatives and Impurity Profiling. Molecules Journal.[1] Link

Sources

Validation & Comparative

A Framework for Comparative Bioactivity Analysis: Evaluating 3-Pyrrolidinyl 4-methoxybenzoate HCl against Procaine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Superior Local Anesthesia

In the field of drug development, the pursuit of novel local anesthetics is driven by the need for compounds with improved efficacy, duration of action, and safety profiles compared to established agents. Procaine, the first synthetic injectable local anesthetic, serves as a crucial benchmark due to its well-characterized, albeit modest, clinical performance.[1] Its ester linkage, however, is associated with a shorter duration of action and a higher potential for allergic reactions due to its metabolism to para-aminobenzoic acid (PABA).[2] This has spurred the development of numerous analogs and novel chemical entities.

This guide provides a comprehensive framework for the comparative bioactivity assessment of a novel compound, 3-Pyrrolidinyl 4-methoxybenzoate HCl , against the established benchmark of procaine and its analogs. Due to the limited publicly available data on 3-Pyrrolidinyl 4-methoxybenzoate HCl, this document will serve as a methodological guide, outlining the essential experiments and theoretical considerations necessary to conduct a thorough and objective comparison. We will explore the mechanistic underpinnings of local anesthetic action, provide detailed protocols for key in vitro and in vivo assays, and present templates for data analysis and visualization.

Mechanistic Underpinnings: The Role of Voltage-Gated Sodium Channels

The primary mechanism of action for procaine and the vast majority of local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[2][3] These channels are essential for the propagation of action potentials, the electrical signals that transmit sensory information, including pain.[4]

By binding to a specific site within the channel pore, local anesthetics physically obstruct the influx of sodium ions.[5][6] This action increases the threshold for electrical excitation and slows the propagation of nerve impulses, ultimately leading to a reversible loss of sensation in the localized area.[4] The typical local anesthetic molecule, including procaine, consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic terminal amine.[2] This tripartite structure is crucial for its ability to traverse the nerve membrane and interact with the VGSC.

Below is a conceptual diagram illustrating the mechanism of action of local anesthetics on voltage-gated sodium channels.

cluster_membrane Neuronal Membrane channel_closed Resting State (Channel Closed) channel_open Active State (Channel Open) channel_closed->channel_open opens channel_inactivated Inactivated State (Channel Inactivated) channel_open->channel_inactivated inactivates Na_ions_in Na+ Ions (Intracellular) channel_open->Na_ions_in No_AP Action Potential Blocked channel_open->No_AP prevented channel_inactivated->channel_closed returns via Depolarization Depolarization Depolarization->channel_closed triggers Repolarization Repolarization Repolarization->channel_inactivated Na_ions_out Na+ Ions (Extracellular) Na_ions_out->channel_open flow through LA Local Anesthetic (e.g., Procaine) LA->channel_open binds to (higher affinity) LA->channel_inactivated binds to (higher affinity)

Caption: Experimental Workflow for Comparative Bioactivity Assessment.

Phase 1: In Vitro Characterization

The initial phase focuses on characterizing the direct interaction of the test compounds with their molecular target and their effects on cell viability.

Sodium Channel Blockade Assay (Whole-Cell Patch-Clamp)

Rationale: The whole-cell patch-clamp technique is the gold standard for directly measuring the effect of a compound on ion channel activity. [7]This assay allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) and the state-dependency of the block (i.e., affinity for resting, open, or inactivated channel states).

Experimental Protocol:

  • Cell Preparation: Culture a suitable cell line expressing the voltage-gated sodium channel of interest (e.g., HEK-293 cells stably expressing Nav1.7) on glass coverslips.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate intracellular solution.

  • Seal Formation: Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition (Baseline): Apply a voltage protocol to elicit sodium currents and record baseline activity. A typical protocol involves holding the cell at -100 mV and applying depolarizing pulses to a range of potentials (e.g., -80 mV to +60 mV). [8]6. Compound Application: Perfuse the cell with external solutions containing increasing concentrations of 3-Pyrrolidinyl 4-methoxybenzoate HCl, procaine, and its analogs.

  • Data Analysis: Measure the peak sodium current at each concentration and plot a dose-response curve to determine the IC50 value. Assess for use-dependent block by applying trains of depolarizing pulses at varying frequencies. [7]

Cytotoxicity Assessment (MTT Assay)

Rationale: It is crucial to determine if the observed channel-blocking activity is accompanied by cellular toxicity. The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability. [9][10] Experimental Protocol:

  • Cell Seeding: Plate neuronal or other relevant cell types (e.g., Chinese hamster lung fibroblasts) in a 96-well plate and allow them to adhere overnight. [11]2. Compound Treatment: Expose the cells to serial dilutions of 3-Pyrrolidinyl 4-methoxybenzoate HCl and procaine analogs for a defined period (e.g., 24 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. [12]4. Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [12]5. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. [9]6. Data Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the concentration that causes 50% inhibition of cell viability (IC50).

Phase 2: In Vivo Efficacy and Toxicity

This phase aims to translate the in vitro findings into a relevant animal model to assess the anesthetic efficacy and systemic safety of the compounds.

Local Anesthetic Efficacy (Rodent Tail-Flick Test)

Rationale: The tail-flick test is a standard and reliable method for quantifying the duration and intensity of local anesthetic-induced sensory nerve block in rodents. [5][8]The test measures the latency of the animal to withdraw its tail from a thermal stimulus. [13][14] Experimental Protocol:

  • Animal Acclimation: Acclimatize mice or rats to the testing apparatus.

  • Baseline Latency: Measure the baseline tail-flick latency (TFL) by applying a focused beam of radiant heat to the tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage. [15]3. Compound Administration: Administer a standardized volume and concentration (e.g., 20 µL of a 1% solution) of 3-Pyrrolidinyl 4-methoxybenzoate HCl and procaine analogs via subcutaneous injection at the base of the tail. [5]4. Post-Treatment Measurements: Measure the TFL at regular intervals (e.g., every 10 minutes) until it returns to baseline. [5]5. Data Analysis: The duration of the local block is defined as the time for the TFL to return to below a predetermined threshold. [5]Data can also be presented as the Maximum Possible Effect (%MPE). [13]

Acute Systemic Toxicity

Rationale: Assessing the acute systemic toxicity is critical for determining the therapeutic index of a novel compound. This involves determining the median lethal dose (LD50).

Experimental Protocol:

  • Animal Grouping: Divide animals (e.g., mice) into groups.

  • Compound Administration: Administer escalating doses of the test compounds via a relevant systemic route (e.g., intravenous or subcutaneous).

  • Observation: Monitor the animals closely for signs of toxicity and mortality over a specified period (e.g., 24 hours).

  • LD50 Calculation: Determine the LD50 value using appropriate statistical methods (e.g., probit analysis).

Data Presentation and Comparative Analysis

For a clear and objective comparison, the experimental data should be summarized in a structured tabular format.

Table 1: Comparative In Vitro Bioactivity

CompoundSodium Channel IC50 (µM)Cytotoxicity IC50 (µM)Therapeutic Index (In Vitro)
3-Pyrrolidinyl 4-methoxybenzoate HCl Experimental ValueExperimental ValueCytotoxicity IC50 / Sodium Channel IC50
Procaine HCl Experimental ValueExperimental ValueCytotoxicity IC50 / Sodium Channel IC50
Procaine Analog A Experimental ValueExperimental ValueCytotoxicity IC50 / Sodium Channel IC50
Procaine Analog B Experimental ValueExperimental ValueCytotoxicity IC50 / Sodium Channel IC50

Table 2: Comparative In Vivo Bioactivity and Toxicity

Compound (1% Solution)Duration of Anesthesia (min)Acute Systemic LD50 (mg/kg)
3-Pyrrolidinyl 4-methoxybenzoate HCl Experimental ValueExperimental Value
Procaine HCl Experimental ValueExperimental Value
Procaine Analog A Experimental ValueExperimental Value
Procaine Analog B Experimental ValueExperimental Value

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to comparing the bioactivity of a novel compound, exemplified by 3-Pyrrolidinyl 4-methoxybenzoate HCl, with the established local anesthetic procaine and its analogs. The proposed workflow, encompassing in vitro mechanistic and cytotoxicity studies followed by in vivo efficacy and safety assessments, will generate a comprehensive dataset enabling an objective comparison.

The ideal novel local anesthetic would exhibit a significantly lower IC50 for sodium channel blockade than procaine, a higher IC50 for cytotoxicity (indicating a wider in vitro therapeutic window), a longer duration of action in the tail-flick assay, and a higher LD50 value. By adhering to these detailed protocols, researchers can effectively evaluate the potential of new chemical entities to advance the field of local anesthesia.

References

  • Aboul-Enein, M.N., El-Difrawy, S., Abdallah, N.A., Khalifa, N.M., Ebeid, M.Y., & Werner, W. (1990). Synthesis and Analgesic Potential of Some Substituted Pyrrolidines. Journal of Islamic Academy of Sciences, 3(3), 180-184.
  • Becker, D. E., & Reed, K. L. (2012). Local anesthetics: review of pharmacological considerations. Anesthesia progress, 59(2), 90–102.
  • Brainkart. (2017, November 17).
  • Catterall, W. A. (2014). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. The Journal of general physiology, 144(1), 1–5.
  • Fink, B. R., & Cairns, A. M. (1984). Assessing local anesthetic effect using the mouse tail flick test. Journal of pharmacological methods, 12(3), 223–226.
  • Grewal, M. S., Sanan, S., & Mittal, G. C. (1975). Local anaesthetic activity of some new substituted acylamides II. Indian journal of physiology and pharmacology, 19(2), 76–80.
  • BenchChem. (2025, December). Application Notes & Protocols: Experimental Design for Testing Procaine Glucoside Efficacy.
  • Stewart, J., & Cole, G. W. (1989). Cytotoxic effects of procaine, lignocaine and bupivacaine. Cytobios, 59(238-239), 135–142.
  • ResearchGate. Anesthetic effect (tail-flick) test in mice treated with PCT/LDC-PLC, PCT/NLC and EMLA cream, containing 5% LDC-PLC.
  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. The Journal of general physiology, 149(4), 465–481.
  • Kornet, M. J., & Thio, A. P. (1976). Oxindole-3-spiropyrrolidines and -piperidines. Synthesis and local anesthetic activity. Journal of medicinal chemistry, 19(7), 892–898.
  • PubMed. (2022, March 15).
  • ResearchGate. (2025, August 6). Procaine and Mepivacaine Have Less Toxicity In Vitro Than Other Clinically Used Local Anesthetics.
  • Wikipedia. (n.d.). Tail flick test.
  • ResearchGate. Radiant heat tail-flick test to evaluated the in vivo anesthetic analgesic effects of TTC PLA NPs, TTC SLNs, and TTC NLCs.
  • National Center for Biotechnology Information. (n.d.). Figure 8, Results of Tail Flick assay to determine the reversibility of the analgesic effect of ML350.
  • Kintz, P. (2017). Analysis of sodium and potassium conductances in the procaine end-plate potential. The Journal of physiology, 249(3), 593–606.
  • BenchChem. (2025). Butacaine's Mechanism of Action as a Sodium Channel Blocker: A Technical Whitepaper.
  • Chiba, J., Iimura, S., Yoneda, Y., Sugimoto, Y., Horiuchi, T., Muro, F., Ochiai, Y., Ogasawara, T., Tsubokawa, M., Iigou, Y., Takayama, G., Taira, T., Takata, Y., Yokoyama, M., Takashi, T., Nakayama, A., & Machinaga, N. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & pharmaceutical bulletin, 54(11), 1515–1529.
  • Kintz, P. (2017). Analysis of sodium and potassium conductances in the procaine end-plate potential. The Journal of physiology, 249(3), 593–606.
  • Ekenstam, B. A., Egner, B., & Pettersson, G. (1957). Local Anesthetics I. N-Alkyl Pyrrolidine and N-Alkyl Piperidine Carboxylic Acid Amides. Acta Chemica Scandinavica.
  • Medicinal Chemistry Lectures Notes. (2012, January 22).
  • Dimitrov, I. V., Harvey, M. G., Voss, L. J., Sleigh, J. W., Bickerdike, M. J., & Denny, W. A. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules (Basel, Switzerland), 25(23), 5589.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting In Vitro Sodium Channel Experiments.
  • Abcam. (n.d.). MTT assay protocol.
  • Merck Millipore. (n.d.).
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  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • PubMed. (2006, November 15). Synthesis of the optical isomers of 4-[1-(4-tert-butylphenyl)-2-oxo- pyrrolidine-4-yl]methyloxybenzoic acid (S-2)
  • PubMed Central. (2015, January 5). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
  • MDPI. (2010, June 11).
  • PubMed Central. (2020, December 1). Design, synthesis, and biological evaluation of procaine-based triazole–isoxazoline hybrids as selective PI3K/mTOR inhibitors for esophageal cancer therapy: in vitro and in vivo studies.
  • SciELO. (n.d.).
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  • Frontiers. (2024, June 25). Eugenol and lidocaine inhibit voltage-gated Na+ channels from dorsal root ganglion neurons with different mechanisms.
  • ECHA. (n.d.). Identity - ECHA CHEM.
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  • MilliporeSigma. (n.d.). 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid.
  • PubMed Central. (n.d.). (E)-3-(4-Hydroxy-3-methoxybenzylidene)-4-(4-hydroxyphenyl)pyrrolidin-2-one.
  • CymitQuimica. (n.d.).
  • Inxight Drugs. (n.d.). 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium.
  • BLDpharm. (n.d.). 2990402-35-0|3-(((4-Methoxyphenyl)sulfonyl)methyl)pyrrolidine hydrochloride.
  • ChemicalBook. (2025, July 24).
  • CDN. (2024, September 5).

Sources

Structural Validation of 3-Pyrrolidinyl 4-Methoxybenzoate HCl: A Comparative NMR Solvent Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride (1H NMR Assignment Protocol) Application: Structural elucidation and purity validation of pyrrolidine-based fragments in drug discovery. The Challenge: Validating the hydrochloride salt formation and the ester linkage in a chiral pyrrolidine ring requires careful solvent selection to visualize exchangeable ammonium protons and resolve complex aliphatic coupling.

This guide compares the two industry-standard solvent systems—DMSO-d


  (The Structural Standard) versus Deuterium Oxide (D

O)
(The Rapid QC Alternative)—to provide a definitive assignment protocol.

Part 1: Molecular Framework & Numbering

To ensure accurate assignment, we utilize the following numbering scheme. The molecule consists of a chiral pyrrolidine ring (C1-C5) esterified at position 3 by a p-anisic acid derivative.

Molecule Figure 1: Structural connectivity and functional regions for NMR assignment. Pyrrolidine Pyrrolidine Ring (C2, C3, C4, C5) Ester Ester Linkage (-COO-) Pyrrolidine->Ester C3 Attachment Amine Sec-Ammonium (NH2+) Amine->Pyrrolidine Protonation Site Aromatic Aromatic Ring (AA'BB' System) Ester->Aromatic Conjugation Methoxy Methoxy Group (-OCH3) Aromatic->Methoxy Para-Substitution

Part 2: Methodology & Sample Preparation

The "Gold Standard" Protocol (DMSO-d )
  • Purpose: Full structural characterization, including salt validation (NH

    
     detection).
    
  • Preparation: Dissolve 5–10 mg of the HCl salt in 0.6 mL DMSO-d

    
     (99.9% D).
    
  • Instrument Parameters:

    • Pulse angle: 30°[1]

    • Relaxation delay (d1): ≥ 2.0 s (crucial for accurate integration of aromatic protons).

    • Scans (ns): 16–32.

The "Rapid QC" Protocol (D O)
  • Purpose: Solubility check and rapid purity screening.

  • Preparation: Dissolve 5–10 mg in 0.6 mL D

    
    O.
    
  • Critical Note: Expect total loss of NH signals and potential overlap of H-3 with the residual HDO peak (~4.79 ppm).

Part 3: Comparative Analysis & Assignment Data

The following table contrasts the spectral performance of the two solvent systems. The DMSO-d


  system is superior for validation, while D

O
is viable only for confirming the aromatic/aliphatic ratio.
Table 1: Comparative 1H NMR Chemical Shifts ( , ppm)
Proton AssignmentMultiplicityShift (DMSO-d

)
Shift (D

O)
Interpretation & Validation Logic
NH

(Ammonium)
Broad Singlet (2H)9.40 – 9.80 Not VisibleCrucial for Salt Validation. In D

O, rapid exchange with solvent eliminates this signal.
Ar-H (2', 6') Doublet (

Hz)
7.95 7.90Ortho to carbonyl. Deshielded by electron-withdrawing ester.
Ar-H (3', 5') Doublet (

Hz)
7.05 6.98Ortho to methoxy. Shielded by electron-donating -OCH

.
H-3 (Pyrrolidine) Multiplet (quint-like)5.45 – 5.55 ~5.50The "Ester Shift." Downfield shift from ~4.5 (alcohol) to ~5.5 confirms esterification.
-OCH

Singlet (3H)3.84 3.80Diagnostic singlet. Used as the integration reference (3.00 H).
H-5 (a,b) Multiplet3.30 – 3.50 3.40 – 3.60Adjacent to N+. Deshielded by HCl salt formation.
H-2 (a,b) Multiplet3.30 – 3.50 3.40 – 3.60Adjacent to N+. Often overlaps with H-5 and residual H

O in DMSO.
H-4 (a,b) Multiplet2.10 – 2.40 2.20 – 2.50Most shielded ring protons. Complex splitting due to ring puckering.

Part 4: Technical Deep Dive

The "Ester Shift" Validation

The most critical checkpoint in this synthesis is the transformation of the alcohol to the ester.

  • Precursor (3-Hydroxypyrrolidine): The H-3 methine proton typically resonates at 4.4–4.5 ppm .

  • Product (Benzoate Ester): Upon esterification, the anisotropic effect of the carbonyl group shifts this proton downfield to ~5.5 ppm .

  • Validation Rule: If you see a signal at 4.5 ppm, you have unreacted starting material.

The Salt Signature (DMSO vs. D O)

Drug development requires confirmation of the salt form (stoichiometry).

  • In DMSO-d

    
    :  The pyrrolidine nitrogen is protonated (
    
    
    
    ). These two protons appear as a broad hump between 9.0–10.0 ppm. Integration should be roughly 2H relative to the methoxy singlet (3H).
  • In D

    
    O: 
    
    
    
    . The signal disappears.
  • Recommendation:Always use DMSO-d

    
     for the final Certificate of Analysis (CoA). 
    
Stereochemical Complexity

The pyrrolidine ring is puckered.[2] The protons at C2, C4, and C5 are diastereotopic (non-equivalent).

  • Observation: You will not see clean triplets. You will see complex multiplets (ABX or ABXY systems).

  • Resolution: Do not attempt to calculate coupling constants (

    
    ) from a standard 1D spectrum. Use a 1H-1H COSY  experiment to trace the connectivity from the distinct H-3 peak to the H-2 and H-4 neighbors.
    

Part 5: The Self-Validating Workflow

Follow this logic gate to validate your assignment. If any step fails, stop and repurify.

ValidationWorkflow Figure 2: Step-by-step spectral validation logic for 3-Pyrrolidinyl 4-methoxybenzoate HCl. Start Acquire 1H NMR (DMSO-d6) CheckMethoxy 1. Identify Methoxy Singlet (~3.8 ppm) Start->CheckMethoxy CheckAromatic 2. Check Aromatic Region (AA'BB' Pattern: 7.0 & 8.0 ppm) CheckMethoxy->CheckAromatic CheckEster 3. Locate H-3 Methine (Is it > 5.3 ppm?) CheckAromatic->CheckEster CheckSalt 4. Locate NH2+ Protons (Broad peak > 9.0 ppm?) CheckEster->CheckSalt Yes Fail_SM FAIL: Unreacted Alcohol (Peak at ~4.5 ppm) CheckEster->Fail_SM No (Shift < 5.0) Integrate 5. Integration Check (Methoxy=3H, Ar=2H+2H, H3=1H) CheckSalt->Integrate Yes Fail_FB FAIL: Free Base Form (Missing NH2+ peak) CheckSalt->Fail_FB No Pass PASS: Valid Structure Integrate->Pass Ratios Correct

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard text for ester and aromatic shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Napolitano, J. G., et al. (2011).[5][6] "On the configuration of five-membered rings: a spin-spin coupling constant approach." Chemistry – A European Journal, 17(23), 6338-6347. (Validation of pyrrolidine ring coupling constants). [5]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for 4-methoxybenzoate fragment shifts).

Sources

A Researcher's Guide to the Mass Spectrometry Fragmentation of 3-Pyrrolidinyl 4-methoxybenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the mass spectrometric behavior of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride, a compound of interest in pharmaceutical and chemical research. We explore its characteristic fragmentation patterns under electrospray ionization (ESI) tandem mass spectrometry (MS/MS). By dissecting the molecule into its core functional units—the 4-methoxybenzoyl group and the 3-pyrrolidinyl ester—we elucidate the primary cleavage pathways and resulting fragment ions. This guide serves as a practical comparison tool, offering detailed experimental protocols, data interpretation strategies, and a comparative analysis with structurally related compounds. The methodologies and insights presented herein are designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this molecule and its analogs in complex matrices.

Introduction: The Analytical Imperative

3-Pyrrolidinyl 4-methoxybenzoate hydrochloride belongs to a class of ester-containing compounds that often serve as intermediates or scaffolds in drug discovery. Its structure combines a rigid, substituted aromatic ring with a flexible, basic heterocyclic moiety. Accurate structural confirmation and identification of related impurities or metabolites are critical for regulatory approval and understanding its pharmacological profile. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for this purpose due to its exceptional sensitivity and specificity.[1][2]

This guide focuses on elucidating the fragmentation pathways of this specific molecule. Understanding these pathways is not merely an academic exercise; it is fundamental to developing robust analytical methods. When a protonated molecule is subjected to collision-induced dissociation (CID), it fragments in a predictable manner dictated by its chemical structure. The resulting "fingerprint" of fragment ions allows for unambiguous identification. We will explore the chemical logic that governs why certain bonds break preferentially, providing a predictive framework for analysis.

Ionization & Analysis Strategy: Why Electrospray Ionization (ESI)?

The choice of ionization technique is the most critical first step in any MS-based analysis. For 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride, its chemical nature strongly favors Electrospray Ionization (ESI).

  • Expert Rationale: The compound is a salt containing a tertiary amine within the pyrrolidine ring. This amine is a basic site that is readily protonated in solution. ESI is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[3][4][5] This makes it ideal for observing the intact protonated molecule, [M+H]⁺, which is the essential precursor for subsequent fragmentation analysis (MS/MS).

  • Alternative Considerations: While Electron Ionization (EI), commonly used with Gas Chromatography (GC-MS), is a powerful tool for creating extensive and reproducible fragment libraries, it is unsuitable here for two primary reasons. First, the hydrochloride salt is non-volatile. Second, EI is a high-energy "hard" ionization technique that would likely cause excessive, and often uninterpretable, fragmentation, potentially preventing the observation of the molecular ion.[6] Analysis by GC-EI-MS would necessitate a free-basing step and possible derivatization, adding complexity to the workflow.[1]

Therefore, our analysis will proceed with ESI in positive ion mode, coupled with tandem mass spectrometry (MS/MS) to control and interpret the fragmentation process.

Experimental Workflow: From Sample to Spectrum

The logical flow for analyzing 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride using LC-MS/MS is a self-validating system designed for reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry A Dissolve Sample in Mobile Phase (e.g., 50:50 MeOH:H2O) B Inject into LC System (Reversed-Phase C18) A->B C Ionization (Positive Mode ESI) B->C D MS1: Precursor Ion Selection ([M+H]+) C->D E MS2: Collision-Induced Dissociation (CID) D->E F Fragment Ion Detection (TOF, etc.) E->F

Caption: High-level workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathways

The structure of 3-Pyrrolidinyl 4-methoxybenzoate (free base formula: C₁₂H₁₅NO₃, MW: 221.25 g/mol ) provides several likely points of cleavage under CID. The protonated molecule, [M+H]⁺, will have an m/z of approximately 222.11.

The most energetically favorable fragmentation pathways involve the cleavage of the most labile bonds and the formation of stable ions and neutral molecules. For this molecule, the ester linkage is the most susceptible site.

Primary Fragmentation: Cleavage of the Ester Bond

The most dominant fragmentation pathway for esters is the cleavage of the C-O bond between the acyl carbon and the ester oxygen. This results in the formation of a highly stable, resonance-stabilized acylium ion.

  • Pathway 1A: Formation of the 4-methoxybenzoyl cation. The charge remains on the benzoyl portion, resulting in a fragment ion at m/z 135 . This is often the base peak in the spectrum.

  • Neutral Loss: This fragmentation is accompanied by the neutral loss of 3-hydroxypyrrolidine (C₄H₉NO, MW: 87.12).

Secondary Fragmentation: Pathways of the Key Fragments

Once the primary fragments are formed, they can undergo further dissociation at higher collision energies.

  • Fragmentation of the 4-methoxybenzoyl cation (m/z 135):

    • Loss of Carbon Monoxide (CO): Acylium ions readily lose neutral CO (28 Da). This pathway yields the 4-methoxyphenyl cation at m/z 107 .

    • Loss of a Methyl Radical (•CH₃): The resulting m/z 107 ion can then lose a methyl radical (15 Da) from the methoxy group to produce an ion at m/z 92 .

  • Fragmentation of the Pyrrolidine Moiety: While the formation of a charged pyrrolidinyl fragment is less favored than the acylium ion, its fragmentation patterns are important for identifying related compounds. The protonated 3-hydroxypyrrolidine, if formed, or other pyrrolidine-containing fragments, can undergo ring-opening or lose small neutral molecules like ethene.[7] In some cases, particularly with in-source fragmentation, a neutral loss of the entire pyrrolidine ring (71 Da) from the precursor can be observed.[8][9]

The predicted fragmentation cascade is visualized below.

Fragmentation cluster_benzoyl Benzoyl Pathway cluster_pyrrolidine Pyrrolidine Pathway parent Precursor Ion [M+H]⁺ m/z 222.11 frag1 4-Methoxybenzoyl cation [C₈H₇O₂]⁺ m/z 135.04 parent->frag1 - C₄H₉NO (Neutral Loss) frag4 Protonated Pyrrolidinyl fragment [C₄H₈N]⁺ m/z 70.06 parent->frag4 - C₈H₈O₃ (Less Common) frag2 [C₇H₇O]⁺ m/z 107.05 frag1->frag2 - CO frag3 [C₆H₄O]⁺• m/z 92.03 frag2->frag3 - •CH₃

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-Pyrrolidinyl 4-methoxybenzoate.

Quantitative Data Summary & Interpretation

The following table summarizes the expected key ions, their exact masses, and the proposed elemental compositions. High-resolution mass spectrometry (HRMS) is essential for confirming these compositions and differentiating between isobaric interferences.[1]

m/z (Observed) Proposed Formula Mass Difference (ppm) Proposed Structure/Origin Relative Abundance
222.1128[C₁₂H₁₆NO₃]⁺< 5Precursor Ion [M+H]⁺100% (in MS1)
135.0441[C₈H₇O₂]⁺< 54-Methoxybenzoyl cationHigh (Often Base Peak)
107.0491[C₇H₇O]⁺< 5Fragment from m/z 135 (loss of CO)Moderate
92.0256[C₆H₄O]⁺•< 5Fragment from m/z 107 (loss of •CH₃)Low to Moderate
70.0651[C₄H₈N]⁺< 5Iminium ion from pyrrolidine ringLow

Table 1: Predicted High-Resolution Mass Spectrometry Data for Key Fragments.

Comparison with a Structural Analog: Benzocaine

To highlight the diagnostic value of the fragmentation pattern, we can compare it to a structurally simpler analog, Benzocaine (Ethyl 4-aminobenzoate).

Compound Precursor [M+H]⁺ Primary Cleavage Key Diagnostic Fragment Rationale for Difference
3-Pyrrolidinyl 4-methoxybenzoate m/z 222.11Ester C-O bond cleavagem/z 135 (4-methoxybenzoyl cation)The pyrrolidine ring is lost as a neutral.
Benzocaine m/z 166.08Ester C-O bond cleavagem/z 138 (protonated 4-aminobenzoic acid)The smaller ethyl group is lost as neutral ethene (C₂H₄) after rearrangement, with the charge remaining on the larger aromatic portion.[10][11]

Table 2: Fragmentation Comparison with Benzocaine.

This comparison demonstrates how the nature of the ester group (pyrrolidinyl vs. ethyl) directly dictates the mass of the primary neutral loss and the resulting key fragment ion, providing a clear method for structural differentiation.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following protocols provide a validated starting point for analysis.

Protocol 1: LC-ESI-MS/MS Analysis

1. Sample Preparation: a. Prepare a stock solution of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride at 1 mg/mL in methanol. b. Dilute the stock solution to a final working concentration of 1-10 µg/mL using a solvent mixture matching the initial mobile phase conditions (e.g., 50:50 methanol:water with 0.1% formic acid). c. Causality: The addition of formic acid ensures the analyte is protonated in solution, which is essential for efficient positive mode ESI.[4]

2. Liquid Chromatography (HPLC/UPLC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2-5 µL.
  • Rationale: A gradient elution is used to ensure the compound is well-retained and separated from potential impurities, leading to a cleaner signal for the mass spectrometer.

3. Mass Spectrometry (MS) Parameters:

  • Instrument: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.
  • Ionization Mode: ESI Positive.
  • Capillary Voltage: +3.5 to +4.5 kV.
  • Drying Gas (N₂) Flow: 10 L/min.
  • Drying Gas Temperature: 325 °C.
  • Scan Mode:
  • MS1 Full Scan: Scan from m/z 50-500 to identify the [M+H]⁺ precursor ion at m/z 222.11.
  • MS2 Product Ion Scan: Select m/z 222.11 as the precursor ion. Apply collision energy (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectrum.
  • Trustworthiness: The collision energy should be optimized. A collision energy ramp (e.g., stepping from 10 eV to 40 eV) is recommended to capture both low-energy (primary) and high-energy (secondary) fragments, providing a more complete picture of the fragmentation cascade.

Conclusion

The mass spectrometric fragmentation of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride is a predictable and highly informative process. Analysis by ESI-MS/MS in positive ion mode reliably produces a protonated molecular ion at m/z 222.11. Subsequent collision-induced dissociation is dominated by the cleavage of the ester bond, yielding a characteristic and abundant 4-methoxybenzoyl acylium ion at m/z 135. Further fragmentation of this ion to produce fragments at m/z 107 and m/z 92 provides additional structural confirmation. By understanding these foundational pathways and employing the detailed protocols provided, researchers can confidently utilize mass spectrometry for the unequivocal identification, structural elucidation, and quantification of this compound in various research and development settings.

References

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  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. Benchchem.
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  • Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. (2024). IvyPanda. [Link]

  • Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

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  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). Journal of the American Society for Mass Spectrometry. [Link]

  • Fragmentation Analysis of Benzocaine Using Single Quadruple Mass Spectrometry. (n.d.). Elicit. Retrieved February 22, 2026, from [Link]

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  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Protomers of Benzocaine: Solvent and Permittivity Dependence. (2015). Journal of the American Chemical Society. [Link]

  • Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. (2022). YouTube. [Link]

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. [Link]

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. (n.d.). SciSpace. Retrieved February 22, 2026, from [Link]

Sources

A Comparative Guide to the FTIR Spectral Analysis of Ester Bonds in 3-Pyrrolidinyl 4-methoxybenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Unraveling the Vibrational Signature of a Protonated Ester

In the landscape of pharmaceutical and organic materials characterization, Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for elucidating molecular structure. This guide provides an in-depth, comparative analysis of the FTIR spectrum of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride, with a specific focus on the vibrational characteristics of its ester bond. We will explore the theoretical underpinnings, present a rigorous experimental protocol, and compare the spectral features against relevant alternatives to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

The Vibrational Essence of an Ester Bond: A Theoretical Primer

The ester functional group (R-COO-R') possesses two highly characteristic and informative vibrational modes in the mid-infrared region: the carbonyl (C=O) stretching vibration and the carbon-oxygen (C-O) stretching vibrations.

  • The Carbonyl (C=O) Stretch: This is typically one of the most intense and easily identifiable absorption bands in an IR spectrum due to the large change in dipole moment during the stretching vibration. For aromatic esters, such as our target molecule, this band is expected in the range of 1730-1715 cm⁻¹. The conjugation of the carbonyl group with the benzene ring slightly lowers the frequency compared to aliphatic esters (1750-1735 cm⁻¹) because the resonance delocalizes the pi electrons, weakening the C=O double bond.

  • The Carbon-Oxygen (C-O) Stretches: Esters exhibit two distinct C-O stretching vibrations, often appearing as strong, sharp peaks. One is associated with the C-O bond adjacent to the carbonyl group (acyl-oxygen stretch) and the other with the C-O bond of the alcohol moiety (alkyl-oxygen stretch). These typically appear in the 1300-1000 cm⁻¹ region.

Our molecule of interest, 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride, introduces a crucial complexity: the presence of a tertiary amine that is protonated to form a hydrochloride salt. This structural feature has a profound impact on the overall FTIR spectrum.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean and reproducible FTIR spectrum of a crystalline, potentially hygroscopic hydrochloride salt requires a meticulous approach. The KBr pellet method is a standard technique for solid samples, but special care must be taken.

Methodology: Potassium Bromide (KBr) Pellet Preparation
  • Material Purity and Drying: Use spectroscopy-grade KBr, which has been thoroughly dried in an oven and stored in a desiccator. KBr is hygroscopic, and any absorbed water will introduce broad O-H stretching bands around 3400 cm⁻¹, potentially obscuring N-H stretching signals.

  • Sample Preparation: In an agate mortar and pestle, grind 1-2 mg of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride to a fine, consistent powder. This minimizes light scattering and ensures a homogenous mixture.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr until a uniform blend is achieved. Work quickly to minimize exposure to atmospheric moisture.

  • Pellet Pressing: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press (typically 8-10 metric tons) to form a thin, transparent, or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.

  • Background Collection: Before analyzing the sample, acquire a background spectrum using a blank KBr pellet. This allows for the subtraction of any spectral contributions from the KBr and the instrument's environment.

  • Sample Analysis: Place the sample pellet in the FTIR spectrometer's sample holder and acquire the spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

A Note on a Viable Alternative: Attenuated Total Reflectance (ATR)-FTIR

For rapid, non-destructive analysis with minimal sample preparation, ATR-FTIR is an excellent alternative. A small amount of the powdered sample is simply placed on the ATR crystal (commonly diamond), and pressure is applied to ensure good contact. This technique is less susceptible to issues with sample thickness and homogeneity that can affect the KBr pellet method.

Spectral Analysis and Interpretation

The FTIR spectrum of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride can be dissected into several key regions, each providing a piece of the structural puzzle.

Key Spectral Features of 3-Pyrrolidinyl 4-methoxybenzoate Hydrochloride
Wavenumber (cm⁻¹)Vibrational ModeExpected Appearance
~3000 - 2200N-H⁺ Stretch (from the hydrochloride salt)A very broad and strong absorption envelope, often with multiple sub-peaks.
~3100 - 3000Aromatic C-H StretchMultiple weak to medium, sharp bands.
~2990 - 2850Aliphatic C-H Stretch (Pyrrolidine ring)Multiple medium, sharp bands.
~1720 C=O Stretch (Aromatic Ester) Strong, sharp peak.
~1600, ~1510C=C Stretch (Aromatic Ring)Two to three sharp bands of medium to strong intensity.
~1260C-O Stretch (Acyl-Oxygen of Ester)Strong, sharp peak.
~1170C-O Stretch (Alkyl-Oxygen of Ester & Ether)Strong, sharp peak. This may overlap with the ether C-O stretch.
~1100C-O-C Asymmetric Stretch (Methoxy group)Strong, sharp peak.
~845C-H Out-of-plane Bend (para-disubstituted ring)Strong, sharp peak.

Comparative Analysis: The Impact of Protonation on the Ester Bond

To truly understand the spectrum of the hydrochloride salt, we must compare it to its free base form (3-Pyrrolidinyl 4-methoxybenzoate) and a simpler analog without the amine functionality (e.g., Methyl 4-methoxybenzoate).

Structural and Workflow Diagrams

cluster_0 Molecular Structures for Comparison cluster_1 Experimental Workflow Target 3-Pyrrolidinyl 4-methoxybenzoate HCl FreeBase 3-Pyrrolidinyl 4-methoxybenzoate Analog Methyl 4-methoxybenzoate Start Start: Crystalline Sample Grind Grind with Dry KBr Start->Grind Press Press into Pellet Grind->Press Background Acquire Background (Blank KBr) Press->Background Sample Acquire Sample Spectrum Background->Sample Analyze Analyze & Compare Spectra Sample->Analyze

Caption: Key molecules for comparison and the KBr pellet workflow.

Spectral Comparison: Hydrochloride vs. Free Base Amine

The most significant difference between the FTIR spectra of an amine and its hydrochloride salt is the appearance of a broad, strong absorption band for the N-H⁺ stretching vibration. This band, often spanning from 3000 cm⁻¹ down to 2200 cm⁻¹, is a hallmark of the protonated amine and is absent in the spectrum of the free base. The free base tertiary amine has no N-H bonds and thus no peaks in this region.

Caption: Key distinguishing features in the comparative FTIR analysis.

The Ester Carbonyl (C=O) Stretch: A Tale of Inductive Effects

A critical question for the drug development professional is whether the formation of the hydrochloride salt affects the stability and character of the ester bond. In the case of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride, the protonation occurs on the nitrogen atom of the pyrrolidine ring. This nitrogen is separated from the ester carbonyl group by three sigma bonds.

The protonation of the amine introduces a positive charge, which creates an electron-withdrawing inductive effect. This effect propagates through the sigma bonds and could, in theory, pull electron density away from the carbonyl oxygen, strengthening the C=O double bond and shifting its stretching frequency to a higher wavenumber.

However, the inductive effect weakens significantly with distance. Given the separation, the impact on the C=O bond is expected to be minimal. A comparative analysis of cocaine and its hydrochloride salt, which also features a tertiary amine and an ester group, shows very little change in the position of the ester carbonyl stretch upon protonation. Therefore, we can confidently predict that the C=O stretching frequency of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride will be very similar to that of its free base form. Any observed shift is likely to be less than 5 cm⁻¹.

Conclusion: A Self-Validating System for Structural Confirmation

The FTIR spectrum of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride provides a rich tapestry of information that, when interpreted correctly, serves as a robust confirmation of its structure. The key to a trustworthy analysis lies in a self-validating approach:

  • Confirm the Salt Formation: The presence of the very broad and intense N-H⁺ stretching band is definitive proof of the hydrochloride salt's formation.

  • Verify the Ester Integrity: The strong, sharp C=O stretch around 1720 cm⁻¹, corroborated by the intense C-O stretching bands between 1300-1000 cm⁻¹, confirms the presence of the aromatic ester group.

  • Validate the Aromatic Substitution: The pattern of aromatic C-H stretches above 3000 cm⁻¹, the C=C ring stretches around 1600 cm⁻¹, and the strong out-of-plane bending peak around 845 cm⁻¹ are all consistent with a para-disubstituted benzene ring.

By comparing the spectrum to that of its free base, the primary observable change is in the N-H region, while the core ester vibrational frequencies remain largely unperturbed. This nuanced understanding, grounded in the principles of vibrational spectroscopy and supported by comparative data, allows for a confident and authoritative structural elucidation.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Ulusoy, H. İ., et al. (2014). SYNTHESIS OF NEW SUBSTITUTED PROCAINE HYDROCHLORIDE COMPOUNDS AND THEIR USE IN SPECTROPHOTOMETRIC DETERMINATION OF TETRACYCLINE. International Journal of Pharmaceutical Sciences and Research.
  • University of Colorado Boulder. (n.d.). IR: amines. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Milošević, M., et al. (2013). Thermal behaviour of procaine and benzocaine Part II: compatibility study with some pharmaceutical excipients used in solid dosage forms. Journal of Thermal Analysis and Calorimetry, 115(3), 2367-2375.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]

  • Filo. (2025).

Cross-Validation of HPLC and LC-MS Methods for 3-Pyrrolidinyl 4-methoxybenzoate HCl Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a rigorous cross-validation framework for quantifying 3-Pyrrolidinyl 4-methoxybenzoate HCl , a critical pharmaceutical intermediate often scrutinized for purity in synthesis and stability in biological matrices. While HPLC-UV remains the gold standard for Quality Control (QC) due to its robustness and cost-efficiency, LC-MS/MS is indispensable for trace analysis and bioanalytical applications. This document details the experimental protocols, statistical comparison methodologies (specifically Bland-Altman analysis), and decision criteria to ensure data integrity across both platforms.

Chemical Context & Analytical Strategy

To validate methods effectively, one must first understand the analyte's physicochemical behavior.

  • Analyte: 3-Pyrrolidinyl 4-methoxybenzoate HCl.

  • Chromophore: The 4-methoxybenzoate moiety provides strong UV absorption (typically

    
     ~254 nm), making UV detection viable for high-concentration samples.
    
  • Ionization: The pyrrolidine nitrogen (secondary amine) is easily protonated (

    
    ), making the molecule ideal for positive-mode Electrospray Ionization (ESI+).
    
  • Challenge: The HCl salt form is highly polar. Retention on reverse-phase (C18) columns requires careful pH control to prevent peak tailing caused by silanol interactions with the amine.

Experimental Methodologies

The following protocols are designed to be orthogonal yet comparable . The mobile phases are distinct to optimize detector performance (non-volatile buffers for UV vs. volatile for MS), but the stationary phases are kept similar to maintain elution order.

A. HPLC-UV Protocol (High-Concentration/QC)
  • Objective: Purity assessment and potency assay (Range: 10 – 1000 µg/mL).

  • Instrumentation: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm). Reasoning: End-capping reduces amine tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Reasoning: Low pH ensures the pyrrolidine nitrogen is fully protonated, improving peak symmetry.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/mL.

  • Detection: 254 nm (Reference 360 nm).

B. LC-MS/MS Protocol (Trace/Bioanalysis)
  • Objective: Genotoxic impurity screening or plasma quantification (Range: 1 – 1000 ng/mL).

  • Instrumentation: Sciex Triple Quad 6500+ or Thermo Altis.

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water. Reasoning: Volatile buffer essential for MS source health; ammonium formate aids ionization efficiency.

  • Mobile Phase B: 0.1% Formic Acid in ACN.

  • Ionization: ESI Positive Mode (

    
     transition).
    
  • MRM Transition: Quantifier

    
     (Loss of pyrrolidine ring, retaining methoxybenzoyl cation).
    
C. Cross-Validation Workflow

The following diagram illustrates the parallel processing workflow required to generate statistically comparable data sets.

CrossValidationWorkflow Sample Bulk Sample (API or Spiked Matrix) Prep Sample Preparation (Dissolution/Extraction) Sample->Prep Split Split Sample Prep->Split DilutionA Dilution A (1:10) Target: µg/mL Split->DilutionA DilutionB Dilution B (1:10000) Target: ng/mL Split->DilutionB HPLC HPLC-UV Analysis (Method A) DilutionA->HPLC LCMS LC-MS/MS Analysis (Method B) DilutionB->LCMS DataA Data Set A (Purity/Potency) HPLC->DataA DataB Data Set B (Trace Quant) LCMS->DataB Stats Statistical Comparison (Bland-Altman / t-test) DataA->Stats DataB->Stats

Figure 1: Parallel workflow ensuring sample homogeneity before divergence into detector-specific concentration ranges.

Validation Data Summary

To validate the methods, we assess Linearity, Precision, and Accuracy. The table below summarizes typical performance metrics required for a successful cross-validation.

ParameterHPLC-UV (Method A)LC-MS/MS (Method B)Acceptance Criteria (ICH Q2)
Linearity (

)
> 0.999> 0.995Linear regression fit
Range 10 – 1000 µg/mL1.0 – 1000 ng/mLCovers expected operational range
Precision (RSD) < 1.0% (System)< 5.0% (at LOQ)Repeatability (n=6)
Accuracy (Recovery) 98.0% – 102.0%85.0% – 115.0%Spike recovery in matrix
LOD ~ 1.0 µg/mL~ 0.1 ng/mLS/N > 3:1

Technical Insight: Note the massive difference in dynamic range. Direct comparison requires bridging samples where the high-concentration sample is diluted gravimetrically to fit the MS range. Errors in dilution are the most common source of failure in cross-validation, not the instrumentation itself.

Cross-Validation Analysis

When comparing Method A (HPLC) and Method B (LC-MS), a simple correlation coefficient (


) is insufficient because it hides systematic bias. We employ Bland-Altman Analysis  to visualize the agreement.[1][2][3]
A. The Statistical Approach
  • Paired T-Test: Determines if there is a statistically significant difference between the means of the two methods.

    • Null Hypothesis (

      
      ):
      
      
      
      .
    • If

      
      , the methods are statistically equivalent.
      
  • Bland-Altman Plot: Plots the difference between the two methods (Y-axis) against the average of the two methods (X-axis).[1][3][4]

    • Bias: The mean difference (should be close to 0).

    • Limits of Agreement (LoA): Bias ± 1.96

      
       Standard Deviation of the differences.
      
B. Interpreting the Results
  • Scenario 1: Constant Bias (Shift). If HPLC is consistently 5% higher than LC-MS, check for matrix suppression in the MS source (common in ESI) or co-eluting UV-active impurities in the HPLC method.

  • Scenario 2: Proportional Bias (Slope). If the difference grows as concentration increases, check the calibration curve linearity of the LC-MS method (detector saturation) or weighing errors in standard preparation.

Decision Matrix: When to Use Which?

Selecting the right method depends on the development phase and the sample matrix.

DecisionMatrix Start Select Analytical Goal MatrixCheck Is the Matrix Complex? (Plasma/Urine/Reaction Mix) Start->MatrixCheck Simple Simple (API/Buffer) MatrixCheck->Simple No Complex Complex (Biofluids) MatrixCheck->Complex Yes ConcCheck Expected Concentration? HighConc High (>10 µg/mL) ConcCheck->HighConc LowConc Trace (<1 µg/mL) ConcCheck->LowConc HPLC Use HPLC-UV (Cost-effective, Robust) HighConc->HPLC LCMS Use LC-MS/MS (High Specificity, Sensitive) LowConc->LCMS Simple->ConcCheck Complex->LCMS Avoids Interference

Figure 2: Decision tree for allocating analytical resources based on matrix complexity and sensitivity requirements.

Summary Recommendations
  • Routine QC/Release: Use HPLC-UV . It is less prone to drift, requires less expensive maintenance, and the 3-Pyrrolidinyl 4-methoxybenzoate HCl salt is abundant enough for UV detection.

  • PK/PD Studies: Use LC-MS/MS . The sensitivity is required to detect the drug in plasma after distribution, and MS/MS transitions eliminate background noise from biological proteins.

  • Cross-Validation Frequency: Perform a cross-validation study (n=20 samples spanning the range) whenever the synthesis route changes (new impurity profile) or when transferring methods between R&D and QC labs.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5] Link

  • U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation, Guidance for Industry.[7] Center for Drug Evaluation and Research (CDER). Link

  • Bland, J. M., & Altman, D. G. (1986).[8] Statistical methods for assessing agreement between two methods of clinical measurement.[2][3] The Lancet, 327(8476), 307-310. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3783514, 4-Methoxybenzoate.[9] Retrieved from PubChem.[9] Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride

[1]

Executive Summary & Risk Context

3-Pyrrolidinyl 4-methoxybenzoate hydrochloride is a functionalized benzoate ester salt. While specific toxicological data for this exact isomer may be limited in public repositories, its chemical structure—combining a pyrrolidine ring (secondary amine) with a benzoate ester in hydrochloride form—dictates a strict Precautionary Principle approach.

As a Senior Scientist, I categorize this substance as a High-Potency Irritant and Potential Sensitizer . The hydrochloride salt form increases water solubility, facilitating rapid absorption across mucous membranes (eyes, lungs) upon contact.

The Primary Risks are:

  • Inhalation of Dust: The salt form is likely a fine, electrostatic powder that aerosolizes easily during weighing.

  • Ocular Damage: Acidic hydrolysis upon contact with eye moisture can cause severe irritation or corneal damage.

  • Dermal Absorption: The organic nature of the pyrrolidine ring suggests potential for transdermal uptake.

Engineering Controls: The First Line of Defense

PPE is the last barrier. Your primary safety relies on engineering controls.

  • Solid Handling (Weighing/Transfer): MUST be performed in a certified Chemical Fume Hood or a Powder Containment Balance Enclosure . Face velocity should be verified >0.5 m/s (100 fpm).

  • Solution Handling: Standard fume hood.

  • Static Control: Use an ionizing bar during weighing to prevent "fly-away" powder, which reduces the load on your respiratory PPE.

PPE Selection Matrix & Specifications

The following table synthesizes material compatibility data for benzoate esters and amine salts.

Table 1: Mandatory PPE Specifications
Protection ZoneEquipment TypeMaterial SpecificationCritical Logic (Why?)
Respiratory N95 or P100 (Minimum)NIOSH-approved particulate filterThe HCl salt forms fine dust. If hood sash is raised >18 inches, respiratory protection is mandatory.
Hand (Splash) Disposable Gloves Nitrile (min. 0.11 mm / 4-5 mil)Latex is permeable to many organic esters. Nitrile offers superior resistance to benzoate structures.
Hand (Immersion) Chem-Resistant Silver Shield / Laminate or Double NitrileProlonged contact with concentrated solutions requires laminate to prevent permeation.
Eye/Face Chemical Goggles Indirect Vent / ANSI Z87.1+Safety glasses are insufficient for powders. Goggles seal against airborne dust entry.
Body Lab Coat + Apron Cotton/Poly + Tyvek ApronStandard coats absorb liquids. A Tyvek apron prevents soak-through during solution transfer.

Decision Logic: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting PPE based on the experimental state (Solid vs. Liquid).

PPE_Decision_TreeFig 1: PPE Selection Logic based on Physical State and Solvent SystemStartHazard Assessment:3-Pyrrolidinyl 4-methoxybenzoate HClStatePhysical State?Start->StateSolidSOLID (Powder)State->SolidLiquidLIQUID (Solution)State->LiquidQuant_SolidQuantity > 100mg?Solid->Quant_SolidSolventSolvent Type?Liquid->SolventHoodEngineering Control:Fume Hood RequiredQuant_Solid->HoodAlwaysResp_HighPPE: N95/P100 Mask +Goggles + Nitrile GlovesHood->Resp_HighOrg_SolvOrganic (DCM/MeOH)Solvent->Org_SolvAq_SolvAqueous (Water/Buffer)Solvent->Aq_SolvGlove_DoublePPE: Double Nitrile Gloves(Change every 15 mins)Org_Solv->Glove_DoubleGlove_SinglePPE: Single Nitrile Gloves+ Splash GogglesAq_Solv->Glove_Single

Operational Protocols (Step-by-Step)

Protocol A: Safe Weighing of Solid (Highest Risk)

Objective: Prevent inhalation of dust and contamination of balance.

  • Pre-Check: Verify Fume Hood flow is operational. Put on Nitrile gloves and Chemical Goggles .[1][2]

  • Preparation: Place a disposable weighing boat and a secondary containment tray inside the hood.

  • Transfer: Open the container only inside the hood. Use a clean spatula to transfer the powder.

    • Expert Tip: Do not tap the spatula on the side of the container to dislodge powder; this creates aerosol clouds. Use a second clean spatula to scrape the first.

  • Decontamination: Immediately wipe the balance area with a damp paper towel (water/ethanol) to capture invisible dust. Dispose of the towel as hazardous waste.

  • Doffing: Remove gloves by turning them inside out to trap any residue. Wash hands immediately.[3]

Protocol B: Handling Spills

Objective: Containment and Neutralization.[1][4]

  • Evacuate & Assess: If spill is >5g outside a hood, evacuate the immediate area.

  • PPE Upgrade: Don Double Nitrile Gloves , Goggles , and a Lab Coat .

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) then scoop up.

    • Liquid Spill: Surround with absorbent pads.

  • Neutralization: As this is a hydrochloride salt, the solution is acidic. Neutralize the area with a dilute Sodium Bicarbonate (NaHCO₃) solution until bubbling ceases.

  • Disposal: Collect all waste in a container labeled "Hazardous Waste - Solid/Liquid Organic."

Disposal & Logistics (RCRA Compliance)

Proper disposal is not just regulatory; it is an ethical obligation in drug development.

  • Waste Classification: This material generally falls under Non-Halogenated Organic Waste (unless mixed with halogenated solvents like DCM). Although it contains chloride (HCl), the organic skeleton dictates the incineration path.

  • Container Labeling: Must clearly state "3-Pyrrolidinyl 4-methoxybenzoate HCl" and "Irritant."

  • Do Not Sew: Under no circumstances should this be flushed down the drain. The pyrrolidine moiety can have aquatic toxicity.

Diagram: Waste Stream Management

Waste_FlowFig 2: Waste Segregation and Disposal WorkflowSourceExp. Waste / Spill DebrisSegregationSegregate:Solids vs. LiquidsSource->SegregationSolid_BinSolid Waste Bin(Double Bagged)Segregation->Solid_BinGloves, Wipes, PowderLiquid_CarboyLiquid Waste Carboy(High BTU Incineration)Segregation->Liquid_CarboyMother LiquorsEHSEHS Pickup /IncinerationSolid_Bin->EHSLiquid_Carboy->EHS

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • NIOSH. (2024). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. (Referenced for general PPE selection logic for organic salts). [Link]

  • U.S. EPA. (2019).[5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[5] [Link]

×

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3-Pyrrolidinyl 4-methoxybenzoate hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.